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  • Product: [1-(3-Fluorophenyl)cyclohexyl]methanamine
  • CAS: 771583-23-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9): A Predictive Analysis Based on Arylcyclohexylamine Chemistry

Disclaimer: The compound [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9) is a sparsely documented research chemical. Direct experimental data on its properties and biological activity are not available in pe...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound [1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS 1184777-90-9) is a sparsely documented research chemical. Direct experimental data on its properties and biological activity are not available in peer-reviewed literature. This guide provides a predictive analysis based on established principles of medicinal chemistry and the well-characterized pharmacology of the broader arylcyclohexylamine class of compounds. All subsequent information is inferred from studies on structurally related analogs.

Introduction

[1-(3-Fluorophenyl)cyclohexyl]methanamine is a member of the arylcyclohexylamine chemical class, a group of compounds renowned for their diverse pharmacological activities, primarily targeting the central nervous system (CNS).[1] The parent compound of this class, phencyclidine (PCP), was initially developed as a dissociative anesthetic but was later withdrawn due to its significant psychotomimetic side effects.[2][3] This led to extensive research into its analogs, such as ketamine, which found a lasting place in medicine.[2]

The structure of [1-(3-Fluorophenyl)cyclohexyl]methanamine is notable for three key features: the core arylcyclohexylamine scaffold, a primary aminomethyl group, and a fluorine atom at the meta-position of the phenyl ring. These modifications from prototypical compounds like PCP suggest a unique pharmacological profile. This guide will synthesize data from related compounds to project the physicochemical properties, likely synthetic routes, potential pharmacological actions, and analytical profile of this specific molecule for researchers and drug development professionals.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including lipophilicity and basicity, which in turn affects its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[4][5]

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₃H₁₈FNDerived from its chemical structure.
Molecular Weight 207.29 g/mol Calculated from the molecular formula.
Lipophilicity (LogP) ~3.3 (Predicted)The presence of the fluorine atom is expected to increase lipophilicity compared to its non-fluorinated analog, (1-phenylcyclohexyl)methanamine.[6][7] This can enhance its ability to cross the blood-brain barrier.[8][9]
pKa ~9.5 - 10.5 (Estimated)The primary amine group is basic. The electron-withdrawing effect of the 3-fluorophenyl group may slightly decrease the basicity compared to the non-fluorinated analog. Fluorine substitution is known to reduce the basicity of nearby functional groups.[4][10]
Physical Form Likely a solid at room temperatureThe hydrochloride salt of the parent compound, (1-phenylcyclohexyl)methylamine, is a solid.[11]

Synthesis and Chemical Reactivity

A plausible synthetic route for [1-(3-Fluorophenyl)cyclohexyl]methanamine can be extrapolated from established methods for similar 1-arylcyclohexanemethanamines.[11] The most direct approach involves the reduction of a nitrile intermediate.

Proposed Synthetic Pathway

The synthesis would likely begin with the reaction of 3-fluorophenylmagnesium bromide with cyclohexanecarbonitrile, followed by the reduction of the resulting α-aminonitrile. A more common and higher-yield approach for related compounds involves the Strecker synthesis or a variation thereof, followed by nitrile reduction. A well-documented method for the non-fluorinated analog involves the catalytic reduction of 1-phenylcyclohexane carbonitrile.[11]

Experimental Protocol: Proposed Synthesis of [1-(3-Fluorophenyl)cyclohexyl]methanamine

  • Step 1: Synthesis of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.

    • To a solution of 3-fluorophenylacetonitrile in a suitable aprotic solvent (e.g., THF, Et₂O), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at low temperature (e.g., 0 °C) to form the carbanion.

    • Add 1,5-dibromopentane to the reaction mixture and allow it to warm to room temperature to facilitate the intramolecular cyclization, forming the cyclohexyl ring.

    • Quench the reaction with water and extract the product with an organic solvent. Purify the resulting 1-(3-fluorophenyl)cyclohexanecarbonitrile using column chromatography.

  • Step 2: Reduction of the Nitrile.

    • Dissolve the 1-(3-fluorophenyl)cyclohexanecarbonitrile from Step 1 in a suitable solvent like methanol containing ammonia.[11]

    • Add a reduction catalyst, such as Raney Nickel.[11]

    • Hydrogenate the mixture under pressure (H₂ gas) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter off the catalyst and concentrate the filtrate under reduced pressure.

  • Step 3: Purification and Salt Formation (Optional).

    • The crude product, [1-(3-Fluorophenyl)cyclohexyl]methanamine, can be purified by distillation or chromatography.

    • For easier handling and improved stability, the product can be precipitated as its hydrochloride salt by treating a solution of the free base with methanolic HCl.[11]

Synthesis_Workflow A 3-Fluorophenylacetonitrile + 1,5-Dibromopentane B 1-(3-Fluorophenyl)cyclohexanecarbonitrile A->B Cyclization C Reduction (e.g., H₂, Raney Ni, NH₃/MeOH) B->C D [1-(3-Fluorophenyl)cyclohexyl]methanamine (Final Product) C->D

Caption: Proposed two-step synthesis of the target compound.

Predicted Pharmacological Profile

The pharmacology of arylcyclohexylamines is complex, with activities primarily at the NMDA receptor, but also potentially at dopamine transporters and other receptors.[1][12]

Primary Mechanism of Action: NMDA Receptor Antagonism

The defining characteristic of the arylcyclohexylamine class is non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor.[2][13][14] These compounds bind to a site within the receptor's ion channel (the "PCP binding site"), blocking the influx of calcium and thus inhibiting glutamatergic neurotransmission.[2][13] This action is responsible for the dissociative, anesthetic, and analgesic effects of drugs like PCP and ketamine.[2][15] It is highly probable that [1-(3-Fluorophenyl)cyclohexyl]methanamine also acts as an NMDA receptor antagonist.

NMDA_Receptor_Antagonism cluster_0 Postsynaptic Neuron NMDA_Receptor Extracellular NMDA Receptor Ion Channel (PCP Site) Intracellular Ca_ion Ca²⁺ Influx Blocked NMDA_Receptor:f2->Ca_ion Glutamate Glutamate Glutamate->NMDA_Receptor:f1 Binds Compound [1-(3-F-Ph)cyclohexyl]methanamine Compound->NMDA_Receptor:f2 Blocks

Caption: Predicted mechanism of NMDA receptor antagonism.

Influence of the 3-Fluoro Substituent

The strategic placement of fluorine is a common tactic in medicinal chemistry to enhance drug properties.[5][6][16]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and its presence can block sites of metabolic oxidation.[4] Fluorination of the phenyl ring may increase the metabolic half-life of the compound compared to its non-fluorinated parent.

  • Blood-Brain Barrier (BBB) Penetration: Increased lipophilicity due to the fluorine atom can improve penetration into the CNS, a critical factor for drugs targeting brain receptors.[8][9]

  • Binding Affinity: Fluorine's high electronegativity alters the electronic distribution of the phenyl ring, which can influence how the molecule interacts with its binding site.[4] Studies on fluorinated arylcycloheptylamines have shown that the position of fluorine (e.g., 3-fluoro vs. 4-fluoro) can significantly impact binding affinity at the NMDA receptor, with a 3-fluoro primary amine in one series showing the highest affinity.[17] This suggests the 3-fluoro substitution on our target compound could be favorable for potent NMDA receptor binding.

Potential for Other Receptor Interactions

While NMDA receptor antagonism is the primary expected mechanism, arylcyclohexylamines can also interact with other targets:

  • Dopamine Transporter (DAT): Some arylcyclohexylamines inhibit the reuptake of dopamine, contributing to stimulant effects.[1][12]

  • Sigma Receptors: PCP and some analogs are known to bind to sigma receptors, which may contribute to their psychotomimetic effects.[1][15]

The primary amine structure of [1-(3-Fluorophenyl)cyclohexyl]methanamine is a significant deviation from many potent PCP-like compounds that feature a tertiary amine (e.g., piperidine). This structural change might reduce its affinity for the PCP binding site while potentially increasing its affinity for monoamine transporters.

Analytical and Characterization Methods

The identification and quantification of arylcyclohexylamines in research and forensic settings rely on a suite of standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the identification of novel psychoactive substances, providing both retention time and a mass fragmentation pattern that serves as a chemical fingerprint.[18][19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering high sensitivity and selectivity, LC-MS/MS is particularly useful for quantifying these compounds in complex biological matrices like blood and urine.[18][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of a newly synthesized compound, confirming the connectivity of atoms and the position of substituents like the fluorine atom.[19]

Safety and Toxicology (Inferred)

Given the absence of specific data, the toxicological profile of [1-(3-Fluorophenyl)cyclohexyl]methanamine must be inferred from the known risks of PCP and its analogs.[3][21]

Potential Acute Effects:

  • CNS: Dissociative anesthesia, confusion, agitation, hallucinations, paranoia, and potentially violent or bizarre behavior are hallmark effects of this class.[21][22]

  • Cardiovascular: Sympathomimetic effects such as hypertension and tachycardia are common.[21]

  • Motor: Ataxia, nystagmus (involuntary eye movement), and muscle rigidity can occur.[21][22]

Potential Chronic Effects:

  • Abuse Potential: Like other NMDA antagonists with euphoric effects, this compound likely possesses a high potential for abuse and dependence.[23]

  • Neurotoxicity: Long-term use of PCP has been associated with cognitive deficits and memory impairment.[22]

Handling Precautions: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, in a well-ventilated area or fume hood.

Conclusion and Future Directions

[1-(3-Fluorophenyl)cyclohexyl]methanamine, CAS 1184777-90-9, is a structurally intriguing member of the arylcyclohexylamine family. While direct experimental data is lacking, a comprehensive analysis of its structural components allows for a scientifically-grounded predictive profile.

It is projected to be a lipophilic, centrally-active compound that functions primarily as an NMDA receptor antagonist . The 3-fluoro substitution is likely to enhance its metabolic stability and brain penetration, and may confer high binding affinity. The primary amine moiety represents a key structural variable that could modulate its potency and selectivity compared to well-known tertiary amine analogs like PCP.

To validate this predictive profile, future research should focus on:

  • Chemical Synthesis and Analytical Characterization: A confirmed synthesis and full characterization by NMR, GC-MS, and IR spectroscopy.

  • In Vitro Pharmacology: Receptor binding assays to determine its affinity and selectivity for the NMDA receptor, as well as for dopamine, serotonin, and norepinephrine transporters, and sigma receptors.

  • In Vivo Studies: Evaluation in animal models to characterize its behavioral effects (e.g., locomotor activity, drug discrimination) and assess its anesthetic, analgesic, and potential psychotomimetic properties.

  • Metabolic Profiling: Incubation with human liver microsomes or hepatocytes to identify major metabolic pathways and potential for drug-drug interactions.

This foundational research is essential to fully understand the chemical and biological nature of this compound and to determine if it holds any potential for therapeutic development or poses a risk as a substance of abuse.

References

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  • Arylcyclohexylamine. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2006, July 1). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Aghababian, R. V. (2011). Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug. Emergency Medicine: Open Access, 1(101), 2. [Link]

  • Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. (2014, December 1). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

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  • Ar-Raqqad, T., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1541. [Link]

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  • Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. Biomolecules & Therapeutics, 28(5), 446-454. [Link]

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  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis, 8(8), 809-823. [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022, December 8). ResearchGate. Retrieved March 7, 2026, from [Link]

  • NMDA-Antagonism & Dopamine reuptake inhibiton. (2015, August 4). Bluelight.org. Retrieved March 7, 2026, from [Link]

  • Olson, K. R., et al. (Eds.). (n.d.). PHENCYCLIDINE (PCP) AND KETAMINE. In Poisoning & Drug Overdose, 8e. AccessMedicine. Retrieved March 7, 2026, from [Link]

  • Thurkauf, A., et al. (1989). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogs. Journal of Medicinal Chemistry, 32(6), 1343-1347. [Link]

  • Details for Phencyclidine-type substances. (n.d.). UNODC. Retrieved March 7, 2026, from [Link]

  • Richards, J. R., et al. (2015). Phencyclidine Intoxication Case Series Study. Journal of Medical Toxicology, 12(2), 177-182. [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Chemosensors, 12(8), 183. [Link]

  • Ibrar, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Witkin, J. M., et al. (1983). In vitro and in vivo evaluation of cis-methyl-phencyclidine (CIS-MPCP) as a potential antagonist of phencyclidine (PCP). Life Sciences, 33(10), 909-915. [Link]

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  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024, July 24). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of (1-Phenylcyclohexyl)methylamine. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • Pelixo, R., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Universidade da Beira Interior Repository. [Link]

  • (1-Phenylcyclohexyl)methanamine. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • Murray, S., et al. (2021). In Vitro and In Vivo Sequestration of Phencyclidine by Me4Cucurbit[17]uril. Chemistry – A European Journal, 27(9), 3098-3105. [Link]

  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. (2021, September 24). ChemRxiv. Retrieved March 7, 2026, from [Link]

  • Dalsgaard, P. W., et al. (2020). In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. Drug Testing and Analysis, 12(7), 966-975. [Link]

  • Fantacuzzi, M., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold as a μ‐opioid receptor antagonist. Archiv der Pharmazie, 355(11), e2200432. [Link]

  • Han, S., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry Letters, 48, 128249. [Link]

  • The Synthesis of Certain Derivatives and Analogues of (-)- and (+)-Galanthamine and an Assessment of their Capacities to Inhibit. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

  • Herling, S., et al. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 30(3), 759-765. [Link]

  • In vitro and in vivo metabolism and detection of 3-HO-PCP, a synthetic phencyclidine, in human samples and pooled human hepatocytes using high resolution mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of Galanthamine Analogs as Acetylcholinesterase Inhibitors via Intramolecular Heck Cyclization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. Retrieved March 7, 2026, from [Link]

  • Enantioselective synthesis of a cyclopentannulated kalafungin analogue. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

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Sources

Exploratory

Fluorinated phenylcyclohexylamine derivatives literature review

An In-Depth Technical Guide to Fluorinated Phenylcyclohexylamine Derivatives Abstract Fluorinated phenylcyclohexylamine derivatives represent a significant and evolving class of psychoactive compounds, primarily recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Fluorinated Phenylcyclohexylamine Derivatives

Abstract

Fluorinated phenylcyclohexylamine derivatives represent a significant and evolving class of psychoactive compounds, primarily recognized for their interaction with the N-methyl-D-aspartate (NMDA) receptor. The strategic incorporation of fluorine into the phenylcyclohexylamine scaffold profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and receptor binding affinity.[1][2] This guide provides a comprehensive review of the current literature, detailing the synthesis, pharmacological activity, structure-activity relationships (SAR), and therapeutic potential of these derivatives. We explore their mechanism of action as uncompetitive NMDA receptor antagonists, their emerging roles as multi-target ligands for treating complex neurological disorders like depression, and their application as radiotracers in neuroimaging.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced chemistry and pharmacology of this important class of molecules.

Introduction: The Significance of Fluorine in Phenylcyclohexylamine Scaffolds

The phenylcyclohexylamine framework is the backbone of several well-known dissociative anesthetics, most notably Phencyclidine (PCP) and Ketamine. These compounds exert their primary effects by blocking the ion channel of the NMDA receptor, a critical component in glutamatergic neurotransmission.[6] The introduction of fluorine, a bioisostere for hydrogen, has become a cornerstone of modern medicinal chemistry for its ability to modulate a drug's properties favorably.[1][7]

Adding fluorine to the phenylcyclohexylamine structure can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the drug's half-life.[2]

  • Increase Lipophilicity: Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier and reach its central nervous system targets.[1]

  • Alter Receptor Affinity and Selectivity: The electronegativity and size of the fluorine atom can change the electronic distribution of the aromatic ring, influencing how the molecule binds to its target receptor and potentially altering its affinity and selectivity for different receptor subtypes or other off-target sites.[3]

These modifications have led to the exploration of fluorinated derivatives for various therapeutic applications, including as rapid-acting antidepressants, neuroprotective agents, and anticonvulsants, while also necessitating an understanding of their abuse potential.[3][4]

Synthetic Strategies

The synthesis of fluorinated phenylcyclohexylamine derivatives typically follows a convergent strategy, beginning with the construction of the core phenylcyclohexylamine structure, followed by the introduction of the amine moiety.

Core Synthesis via Grignard Reaction

A common and versatile method for creating the 1-phenylcyclohexane core involves the Grignard reaction. A fluorinated phenylmagnesium bromide (a Grignard reagent) is reacted with cyclohexanone. This forms a 1-(fluorophenyl)cyclohexanol intermediate, which can then be further modified. A variation of this approach involves reacting substituted Grignard reagents with carbonitrile compounds.[8]

Introduction of the Amine Moiety

The amine portion of the molecule is typically introduced via a Ritter reaction or by reacting the intermediate with a nitrile in the presence of a strong acid, followed by the addition of the desired amine (e.g., piperidine, pyrrolidine). For example, the synthesis of 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) was first described in 2002.

The general synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Nitrile Addition & Amination A Fluorophenyl Bromide D Fluorophenyl Grignard Reagent A->D + Mg B Magnesium C Cyclohexanone E 1-(Fluorophenyl)cyclohexanol C->E Reaction D->E Reaction G 1-(Fluorophenyl)cyclohexanecarbonitrile E->G + NaCN E->G F Sodium Cyanide I Final Product (e.g., 4'-F-PCP) G->I Reaction H Piperidine H->I Reaction

Caption: General synthetic scheme for fluorinated phenylcyclohexylamines.

Detailed Experimental Protocol: Synthesis of 1-[1-(4-fluorophenyl)cyclohexyl]piperidine (4'-F-PCP)

The following protocol is a representative example based on established synthetic methodologies for PCP analogs.[8]

Step 1: Preparation of 1-(4-fluorophenyl)cyclohexanecarbonitrile

  • To a solution of piperidine (0.0068 mol) in hydrochloric acid (0.253 g, 37%) and cold water (1.36 g), add 1-(4-fluorophenyl)cyclohexanol (0.0068 mol).

  • Add a solution of potassium cyanide (0.465 g) in water (1.02 mL), followed by ethanol (50 mL) and tetra-n-butylammonium bromide (0.1 g) as a phase-transfer catalyst.

  • Stir the mixture at room temperature (25°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-Hexane (7:3).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitrile product. Purify by column chromatography if necessary.

Step 2: Synthesis of 4'-F-PCP

  • This step typically involves the reaction of the 1-(4-fluorophenyl)cyclohexanecarbonitrile with a Grignard reagent derived from piperidine or direct alkylation, although specific published methods for this exact transformation can vary.

  • Alternatively, starting from 1-(4-fluorophenyl)cyclohexanol, reaction with sodium cyanide and piperidine under acidic conditions can yield the final product directly.

Step 3: Salt Formation and Recrystallization

  • The final product, a free base, is often converted to its hydrochloride salt for improved stability and handling.

  • Dissolve the purified base in a suitable solvent like 2-propanol and add a solution of hydrochloric acid.

  • The hydrochloride salt will precipitate and can be collected by filtration and recrystallized from 2-propanol to achieve high purity.[8]

Pharmacological Profile

Primary Target: The NMDA Receptor

Fluorinated phenylcyclohexylamine derivatives are primarily uncompetitive antagonists at the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[3] The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[6] Overactivation of this receptor is implicated in excitotoxic neuronal damage associated with stroke and neurodegenerative diseases.

Mechanism of Action

As uncompetitive antagonists, these compounds only bind to the NMDA receptor when it is in an open state, which requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine). By physically blocking the open ion channel, they prevent the influx of calcium ions (Ca²⁺), thereby inhibiting downstream signaling cascades. This "use-dependent" mechanism of action is thought to contribute to a more favorable side-effect profile compared to competitive antagonists, which block the receptor regardless of its activation state.

cluster_receptor NMDA Receptor Ion Channel cluster_ligands Ligands cluster_ions Ion Flow receptor Extracellular Glutamate Site Glycine Site Channel Pore PCP Site Intracellular ca_in Ca²⁺ Influx receptor:f3->ca_in Channel Opens ca_out No Ca²⁺ Influx receptor:f4->ca_out Channel Blocked glutamate Glutamate glutamate->receptor:f1 Binds glycine Glycine glycine->receptor:f2 Binds fpca Fluorinated Phenylcyclohexylamine fpca->receptor:f4 Blocks Channel

Sources

Foundational

Monoamine Reuptake Inhibition and Substrate-Induced Efflux by Fluorinated Cycloalkylamines: A Technical Guide

Executive Summary The structural modification of cycloalkylamines and related cyclic morpholine scaffolds via fluorination has profound implications for neuropharmacology. Fluorinated cycloalkylamines—ranging from bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of cycloalkylamines and related cyclic morpholine scaffolds via fluorination has profound implications for neuropharmacology. Fluorinated cycloalkylamines—ranging from bicyclic tropanes like [18F]CFT to substituted phenmetrazines (FPMs)—exhibit high-affinity interactions with the Solute Carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) [1].

This technical whitepaper provides an in-depth analysis of how fluorine substitution dictates transporter selectivity, differentiates pure reuptake inhibitors from substrate-type releasers, and outlines self-validating experimental workflows for quantifying these pharmacodynamic mechanisms.

Structural Pharmacology: The Halogen Effect on SLC6 Transporters

The introduction of a fluorine atom into a cycloalkylamine or cyclic amine scaffold fundamentally alters its physicochemical and pharmacodynamic profile. Fluorine is highly electronegative yet sterically small (van der Waals radius of 1.47 Å, closely mimicking oxygen). When applied to the pendant phenyl ring of compounds like phenmetrazine, fluorination redistributes electron density without introducing significant steric bulk.

Causality of Fluorine Positioning

The exact position of the fluorine atom dictates the compound's binding thermodynamics within the central S1 binding site of SLC6 transporters. Research demonstrates a distinct quantitative structure-activity relationship (QSAR): moving the fluorine substituent from the ortho (2-) to the meta (3-) to the para (4-) position systematically increases the compound's affinity for SERT relative to DAT and NET[1]. Para-halogenation, in particular, increases SERT inhibition potency by roughly one order of magnitude compared to non-substituted analogs, significantly altering the DAT/SERT ratio and increasing the potential for serotonergic neurotoxicity [2].

Pharmacodynamics: Reuptake Inhibition vs. Substrate-Induced Efflux

Ligands interacting with DAT, NET, and SERT generally fall into two mechanistic categories:

  • Pure Reuptake Inhibitors: Compounds like the fluorinated bicyclic cycloalkylamine [18F]CFT bind to the outward-facing conformation of the transporter, locking it and preventing the clearance of endogenous monoamines from the synaptic cleft[3].

  • Substrate-Type Releasers: Fluorinated phenmetrazines (2-FPM, 3-FPM, 4-FPM) act as transportable substrates. They bind to the transporter, induce a conformational shift to the inward-facing state, and are translocated into the cytoplasm. This inward transport collapses the transmembrane sodium gradient and triggers the reverse transport (efflux) of cytosolic monoamines back into the synapse [4].

Mechanism FCA Fluorinated Cycloalkylamine SLC6_In SLC6 Transporter (Inward) FCA->SLC6_In Substrate Binding Intracellular Cytosolic Accumulation SLC6_In->Intracellular Translocation VMAT2 VMAT2 Disruption Intracellular->VMAT2 Vesicular Depletion SLC6_Out SLC6 Reverse Transport VMAT2->SLC6_Out Cytosolic Pool ↑ Synapse Synaptic Monoamine Efflux SLC6_Out->Synapse Efflux Generation

Substrate-induced reverse transport mechanism of fluorinated cycloalkylamines via SLC6 transporters.

Quantitative Structure-Activity Relationship (QSAR) Data

The dual action of fluorinated cycloalkylamines—acting as both competitive uptake inhibitors and substrate releasers—requires precise quantification. The table below summarizes the in vitro potency of positional FPM isomers. Notice how these compounds exhibit cocaine-like potency at DAT and NET (IC50 < 2.5 µM) but display significantly weaker effects at SERT (IC50 > 80 µM) [1],[4].

Table 1: Pharmacological Profiles of Fluorinated Phenmetrazines at Human MATs
CompoundDAT Uptake IC₅₀NET Uptake IC₅₀SERT Uptake IC₅₀DAT Release EC₅₀NET Release EC₅₀SERT Release EC₅₀DAT/SERT Ratio
2-FPM < 2.5 µM< 2.5 µM> 80.0 µM112 ± 10 nM28 ± 3 nM4808 ± 1265 nM43
3-FPM < 2.5 µM< 2.5 µM> 80.0 µM60 ± 4 nM17 ± 4 nM1269 ± 207 nM21
4-FPM < 2.5 µM< 2.5 µM> 80.0 µMHigh PotencyHigh PotencyIncreased PotencyLowest

Data synthesized from transporter-mediated efflux and uptake assays in HEK293 cells expressing human MATs [5].

Self-Validating Experimental Methodologies

To accurately characterize novel fluorinated cycloalkylamines, researchers must utilize assays that isolate transporter mechanics from off-target cellular noise. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Radioligand Uptake Inhibition Assay

Objective: Determine the IC₅₀ of fluorinated compounds for blocking monoamine uptake.

  • Cell Line Preparation: Culture HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT). Causality: Using transfected HEK293 cells isolates the specific SLC6 transporter, eliminating interference from other endogenous brain proteins or receptors.

  • Radioligand Selection: Pre-incubate cells with [3H]MPP+ for DAT/NET assays, and [3H]5-HT for SERT assays. Causality:[3H]MPP+ is utilized instead of endogenous dopamine because it is metabolically inert to degradation by Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), ensuring that the measured radioactivity strictly reflects transporter activity[1].

  • Self-Validating Baseline (Non-Specific Binding): Treat a control group of cells with 10 µM of a highly specific inhibitor: mazindol for DAT, nisoxetine for NET, or fluoxetine for SERT[2]. Validation: Subtracting this non-specific uptake from the total uptake establishes the true dynamic range of the assay. If a test compound reduces signal below this baseline, it flags potential cytotoxicity or assay interference rather than true inhibition.

  • Exposure & Termination: Expose cells to varying concentrations of the fluorinated cycloalkylamine (10⁻⁹ to 10⁻⁴ M) for 10 minutes. Terminate the reaction rapidly with ice-cold buffer to halt all transporter kinetics.

  • Quantification: Lyse cells and quantify intracellular radioactivity via Liquid Scintillation Counting (LSC).

Protocol 2: Transporter-Mediated Efflux (Release) Assay

Objective: Differentiate between a pure reuptake inhibitor and a substrate-type releaser by measuring compound-induced reverse transport.

  • Preloading: Preload HEK293-hMAT cells with the appropriate tritiated substrate ([3H]MPP+ or [3H]5-HT).

  • Wash Phase: Wash cells extensively with superfusion buffer. Causality: This removes all extracellular radioligand, allowing the system to reach a stable, low-level basal efflux rate.

  • Ionophore Validation (The Monensin Control): To a subset of cells, add 10 µM monensin (a Na⁺/H⁺ ionophore) 8 minutes prior to compound exposure. Validation: Monensin dissipates the transmembrane sodium gradient. If the fluorinated cycloalkylamine is a true substrate, its ability to induce efflux will be significantly augmented by monensin, because the transporter is no longer fighting the physiological sodium gradient to operate in reverse[4],[5]. A pure inhibitor will show no such augmentation.

  • Fraction Collection: Expose cells to 5 µM of the test compound and collect superfusate fractions every 2 minutes for LSC analysis.

Workflow HEK293 HEK293 hMAT Cells Preload Radioligand Preload HEK293->Preload Wash Wash & Basal Efflux Preload->Wash Expose Compound ± Monensin Wash->Expose Measure Scintillation Counting Expose->Measure Analyze Data Synthesis Measure->Analyze

Self-validating high-throughput workflow for quantifying transporter-mediated monoamine efflux.

Conclusion

The fluorination of cycloalkylamines and related cyclic scaffolds provides a powerful lever for tuning monoamine transporter selectivity. By understanding the causal relationship between halogen positioning and SLC6 transporter thermodynamics, drug development professionals can better predict the pharmacodynamic shift from pure reuptake inhibition to substrate-induced efflux. The implementation of self-validating in vitro assays, utilizing metabolic-resistant radioligands and ionophore controls, remains the gold standard for characterizing these complex neuropharmacological agents.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., Baumann, M. H., & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.[Link]

  • Luethi, D., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 434.[Link]

  • Haaparanta, M., et al. (2012). [18F]CFT synthesis and binding to monoamine transporters in rat. ResearchGate.[Link]

  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family (Pre-print/Abstract data). ResearchGate.[Link]

Sources

Exploratory

[1-(3-Fluorophenyl)cyclohexyl]methanamine molecular weight and formula

Title: Technical Whitepaper: Physicochemical Profiling and Synthesis of [1-(3-Fluorophenyl)cyclohexyl]methanamine Executive Summary: [1-(3-Fluorophenyl)cyclohexyl]methanamine is a specialized primary amine derivative bel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthesis of [1-(3-Fluorophenyl)cyclohexyl]methanamine

Executive Summary: [1-(3-Fluorophenyl)cyclohexyl]methanamine is a specialized primary amine derivative belonging to the broader chemical family of homologated arylcyclohexylamines. While classic arylcyclohexylamines (e.g., phencyclidine, ketamine) feature an amine group directly attached to the cyclohexane ring[1], this compound incorporates a methanamine spacer (-CH2-NH2), fundamentally altering its spatial geometry and receptor interaction profile. This whitepaper provides an in-depth analysis of its molecular properties, a validated synthetic protocol, and the pharmacological logic behind its structural design.

Physicochemical Profiling

Accurate physicochemical characterization is the cornerstone of drug development and analytical validation. The inclusion of a fluorine atom at the meta-position (3-fluoro) of the phenyl ring significantly enhances the molecule's lipophilicity and metabolic stability by blocking cytochrome P450-mediated aromatic oxidation.

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name [1-(3-Fluorophenyl)cyclohexyl]methanamine
Synonyms 1-(3-Fluorophenyl)cyclohexanemethanamine
CAS Registry Number 771583-23-4
Molecular Formula C13H18FN
Molecular Weight 207.2871 g/mol
InChIKey FVUNYNAPGFKYRV-UHFFFAOYSA-N
Purity Standard ≥ 97% (Typical commercial grade)

Data sourced from authoritative chemical databases[2].

Synthetic Methodology and Causality

The synthesis of homologated arylcyclohexylamines requires a robust, two-stage approach. The methodology described below is designed as a self-validating system, where the successful isolation of the intermediate dictates the viability of the final reduction step.

Stage 1: Cyclization to 1-(3-Fluorophenyl)cyclohexanecarbonitrile The construction of the sterically hindered cyclohexane ring is achieved via a double alkylation of an arylacetonitrile[3].

  • Protocol:

    • Charge a dry, argon-purged flask with anhydrous N,N-Dimethylformamide (DMF) and cool to 0°C.

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in the solvent.

    • Slowly add a solution of 3-fluorophenylacetonitrile (1.0 eq) and 1,5-dibromopentane (1.1 eq) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with ice water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the carbonitrile intermediate.

  • Causality: NaH is selected over weaker bases (like K2CO3) because it provides irreversible deprotonation of the alpha-carbon. This thermodynamic driving force pushes the entropically unfavorable ring-closing double alkylation to completion while suppressing linear polymerization[3].

Stage 2: Reduction to [1-(3-Fluorophenyl)cyclohexyl]methanamine The robust nitrile group must be fully reduced to a primary amine without cleaving the newly formed carbon-carbon bonds.

  • Protocol:

    • Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C.

    • Add the 1-(3-fluorophenyl)cyclohexanecarbonitrile intermediate dropwise.

    • Reflux the mixture for 4 hours.

    • Perform a Fieser-Fieser workup (n mL water, n mL 15% NaOH, 3n mL water) to precipitate the aluminum salts.

    • Filter, concentrate the filtrate, and convert to the hydrochloride salt using ethereal HCl for stable storage.

  • Causality: LiAlH4 is utilized due to its strong hydride-donating capacity, which is strictly required to reduce a sterically hindered nitrile. THF acts as an ideal aprotic solvent, coordinating the lithium ions to enhance the electrophilicity of the nitrile carbon.

Synthesis A 3-Fluorophenylacetonitrile + 1,5-Dibromopentane B Base (NaH) Anhydrous DMF, 0°C to RT A->B C 1-(3-Fluorophenyl)cyclohexanecarbonitrile (Intermediate) B->C D Reduction (LiAlH4) Anhydrous THF, Reflux C->D E [1-(3-Fluorophenyl)cyclohexyl]methanamine (Target Product) D->E

Caption: Synthetic pathway and intermediate logic for [1-(3-Fluorophenyl)cyclohexyl]methanamine.

Pharmacological Context & Structural Logic

Classic arylcyclohexylamines (e.g., PCP, ketamine) are defined by their non-competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, binding within the ion channel pore[4]. This interaction is heavily dependent on the direct attachment of the amine to the cyclohexane ring, which dictates the basicity and spatial orientation of the nitrogen lone pair[5].

In contrast, [1-(3-Fluorophenyl)cyclohexyl]methanamine introduces a -CH2- spacer (homologation). This structural modification induces the following:

  • Increased Flexibility: The primary amine can rotate freely, potentially altering its binding pose within the NMDA receptor's PCP-binding site or shifting affinity toward other monoamine transporters (e.g., SERT, DAT)[6].

  • Altered pKa: The methanamine nitrogen is less sterically hindered and typically exhibits a higher pKa compared to the direct cycloalkylamines, affecting its protonation state at physiological pH (7.4).

SAR_Logic A Arylcyclohexylamine Scaffold (e.g., PCP, Ketamine) B Direct Amine Attachment (NMDA Antagonism) A->B C Homologation (-CH2- Spacer) (Methanamine Derivative) A->C D Altered Pharmacophore Shifted Receptor Affinity C->D E 3-Fluoro Substitution Increased Lipophilicity & Metabolic Stability C->E E->D

Caption: Structure-Activity Relationship (SAR) logic for homologated arylcyclohexylamines.

Analytical Validation Protocol

To ensure trustworthiness and scientific integrity, the synthesized compound must undergo a self-validating analytical workflow:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the protonated molecular ion [M+H]+ at m/z 208.1501 to mathematically verify the molecular formula (C13H18FN)[2].

  • Nuclear Magnetic Resonance (NMR):

    • 1H-NMR (CDCl3): Isolate the characteristic singlet integrating to 2 protons around 2.5-2.8 ppm, corresponding to the isolated -CH2- group of the methanamine spacer. The absence of this peak definitively indicates a failure in the nitrile reduction.

    • 19F-NMR: A distinct multiplet will confirm the presence and integrity of the 3-fluoro substitution on the aromatic ring.

Conclusion[1-(3-Fluorophenyl)cyclohexyl]methanamine (CAS: 771583-23-4) represents a highly specific chemical building block with a molecular weight of 207.2871 g/mol . By combining the rigid core of an arylcyclohexylamine with a flexible methanamine spacer and a metabolically stable 3-fluoro substitution, it serves as a critical precursor for advanced pharmacological research and novel drug design.

Sources

Foundational

The Evolution and Pharmacology of 3-Fluoro-Arylcyclohexylamines: A Technical Whitepaper

Executive Summary Arylcyclohexylamines (ACHs) constitute a critical class of neuroactive compounds, historically anchored by phencyclidine (PCP) and ketamine. These molecules exert their primary neurological effects via...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylcyclohexylamines (ACHs) constitute a critical class of neuroactive compounds, historically anchored by phencyclidine (PCP) and ketamine. These molecules exert their primary neurological effects via non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. In recent years, the landscape of neuropharmacology and forensic toxicology has been significantly altered by the emergence of halogenated designer analogs. Among these, 3-fluoro-arylcyclohexylamines (such as 3-F-PCP and 3-F-DCK) represent a fascinating structural evolution. This whitepaper details the structural rationale, structure-activity relationships (SAR), self-validating synthetic methodologies, and in vivo pharmacological profiling of these meta-fluorinated analogs.

Historical Context and the Rationale for Fluorination

The foundational ACH, phencyclidine, was first synthesized in 1956 by Parke-Davis as an intravenous anesthetic[1]. While highly effective, its profound dissociative and psychotomimetic side effects led to its clinical discontinuation and the subsequent development of ketamine. Recently, the proliferation of new psychoactive substances (NPS) has driven the synthesis of novel ACH derivatives designed to circumvent legislation and modulate potency[2].

The emergence of 3-fluoro derivatives, such as 3 (identified in Europe in late 2020)[3] and 3-fluorodeschloroketamine (noted in online monitoring systems in 2021)[4], highlights a specific chemical strategy: bioisosteric halogenation .

The Causality of Meta-Fluorination: The strategic introduction of a fluorine atom at the meta (3-) position of the phenyl ring is highly deliberate. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. However, due to its extreme electronegativity and slightly larger van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen), it fundamentally alters the molecule's electronic distribution without adding excessive steric bulk.

  • Metabolic Stability: The strong carbon-fluorine bond blocks cytochrome P450-mediated aromatic hydroxylation at the 3-position—a primary metabolic clearance pathway for unsubstituted ACHs—thereby extending the compound's in vivo half-life[2].

  • Receptor Kinetics: The inductive electron-withdrawing effect of the fluorine atom alters the π−π stacking interactions within the receptor binding pocket, fundamentally shifting the drug's target affinity.

Structure-Activity Relationships (SAR) & Pharmacodynamics

The most profound impact of the 3-fluoro substitution lies in its alteration of receptor binding affinities. While traditional ACHs are highly selective for the NMDA receptor, meta-fluorination shifts the pharmacological profile toward complex polypharmacology.

According to comprehensive in vitro binding assays, 3-F-PCP exhibits a modest NMDA receptor affinity ( Ki​ = 1150 nM) but a surprisingly high affinity for the Dopamine Transporter (DAT, Ki​ = 891 nM)[5]. This indicates that 3-F-PCP binds more tightly to DAT than to the NMDA receptor, a stark divergence from unsubstituted PCP, which is highly NMDA-selective.

Quantitative Binding Data Comparison

The following table summarizes the binding affinities, illustrating the shift from NMDA selectivity to dual-action polypharmacology.

CompoundNMDA Receptor Affinity ( Ki​ , nM)DAT Affinity ( Ki​ , nM)NET Affinity ( Ki​ , nM)Primary Pharmacological Profile
PCP ~59>2000>2000Highly selective NMDA antagonist
3-F-PCP 11508911297Dual-action (DAT > NMDA affinity)
Ketamine ~659>10,000>10,000Selective NMDA antagonist

Note: Lower Ki​ values indicate higher binding affinity. Data aggregated from authoritative pharmacological characterizations[5].

Mechanistic Pharmacology & Signaling Pathways

The dual-action nature of 3-fluoro-ACHs results in a unique intersection of signaling pathways.

  • NMDA Antagonism: By binding to the PCP allosteric site within the voltage-gated NMDA channel, the compound blocks Ca2+ influx, inhibiting excitatory glutamatergic transmission and inducing dissociative anesthesia[1].

  • DAT Inhibition: Simultaneously, the compound binds to the dopamine transporter, preventing the reuptake of synaptic dopamine. The resulting accumulation of extracellular dopamine drives potent stimulant and euphoriant effects[5].

G A 3-Fluoro-Arylcyclohexylamine B NMDA Receptor (PCP Site) A->B Antagonism C Dopamine Transporter (DAT) A->C Inhibition D Channel Blockade (Ca2+ Influx Inhibited) B->D E Dopamine Reuptake Inhibition C->E F Dissociative Effects D->F G Stimulant Effects E->G

Fig 1: Dual-action signaling pathway of 3-fluoro-arylcyclohexylamines via NMDA and DAT.

Experimental Methodologies: Synthesis & Validation

The synthesis of 3-fluoro-arylcyclohexylamines typically relies on the Bruylants reaction , a robust methodology for constructing sterically hindered tertiary amines adjacent to a quaternary carbon. The protocol below outlines the synthesis of 3-F-PCP, engineered as a self-validating system to ensure isomeric purity and high yield.

G S1 1-(Piperidin-1-yl)cyclohexane -1-carbonitrile S3 Nucleophilic Addition & Cyanide Displacement S1->S3 S2 3-Fluorophenylmagnesium Bromide S2->S3 S4 Aqueous Workup (NH4Cl) & Extraction S3->S4 S5 3-Fluoro-PCP (Freebase) S4->S5

Fig 2: Bruylants synthesis workflow for generating 3-fluoro-phencyclidine (3-F-PCP).

Step-by-Step Synthetic Protocol

Step 1: Aminonitrile Formation React cyclohexanone with piperidine and potassium cyanide in an aqueous/organic biphasic system to yield 1-(piperidin-1-yl)cyclohexane-1-carbonitrile.

  • Causality: The biphasic system ensures that the water-soluble cyanide salt interacts with the organic-soluble iminium intermediate at the interface, driving the equilibrium toward the stable aminonitrile.

Step 2: Grignard Addition (The Bruylants Step) Dissolve the aminonitrile in anhydrous diethyl ether. Dropwise, add a 1.2 molar equivalent of 3-fluorophenylmagnesium bromide at 0°C under an inert argon atmosphere.

  • Causality: Why use anhydrous ether instead of THF? Ether stabilizes the Grignard reagent via coordination without excessively increasing its basicity. This minimizes premature deprotonation of the aminonitrile and strictly favors the desired nucleophilic displacement of the cyanide group.

Step 3: Quenching and Extraction Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4​Cl ), followed by extraction with ethyl acetate.

  • Causality: NH4​Cl provides a mildly acidic environment that safely neutralizes unreacted Grignard reagent without creating a highly basic aqueous layer that could cause emulsions or degrade the freebase product.

Validation & Quality Control Checkpoints

To ensure the protocol is self-validating and free of positional isomers (e.g., 2-fluoro or 4-fluoro contaminants):

  • TLC Monitoring: Confirm the complete consumption of the aminonitrile precursor before quenching.

  • GC-MS Analysis: Analyze the crude freebase to confirm the correct molecular ion ( m/z 261 for 3-F-PCP) and verify the absence of unreacted Grignard dimers (e.g., fluorinated biphenyls).

  • NMR Spectroscopy (Critical): Utilize 1H and 19F NMR spectroscopy to definitively assign the fluorine atom to the meta position. The 19F chemical shift and coupling constants are absolute requirements to distinguish 3-F-PCP from its ortho/para isomers, which possess vastly different toxicological profiles. Analytical reference standards from 6 can be used for baseline calibration[6].

In Vivo Pharmacokinetics & Behavioral Models

The unique in vitro binding profile of 3-fluoro-ACHs translates directly into distinct in vivo behavioral outcomes. In rodent drug discrimination assays, 3-fluoro analogs substitute for PCP, producing PCP-appropriate responding[7]. However, they often display reduced potency compared to the parent compound—a direct consequence of their lower NMDA receptor affinity.

Conversely, due to their potent DAT inhibition, these compounds frequently induce pronounced hyperlocomotion and behavioral sensitization in murine models. The dopaminergic component drives a stimulant-like behavioral loop that is absent in highly selective NMDA antagonists, complicating their abuse liability profile and increasing the risk of psychosis-like neurocognitive effects[7].

Conclusion

The development of 3-fluoro-arylcyclohexylamines represents a critical juncture in the evolution of dissociative compounds. By introducing a meta-fluorine atom, chemists have inadvertently engineered a class of molecules that bridge the gap between dissociative anesthetics and dopaminergic stimulants. Understanding the structure-activity relationships, synthetic pathways, and dual-action pharmacology of these compounds is paramount for researchers, forensic toxicologists, and drug development professionals navigating the modern landscape of neuroactive substances.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Grignard Addition to 1-(3-Fluorophenyl)cyclohexanecarbonitrile

Audience: Researchers, scientists, and drug development professionals. Introduction & Synthetic Scope 1-(3-Fluorophenyl)cyclohexanecarbonitrile is a critical α,α -disubstituted intermediate frequently utilized in the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Synthetic Scope

1-(3-Fluorophenyl)cyclohexanecarbonitrile is a critical α,α -disubstituted intermediate frequently utilized in the synthesis of complex psychoactive compounds and analgesic pharmaceutical frameworks. Converting this sterically hindered nitrile into a ketone via a Grignard reaction presents unique synthetic challenges. Unlike standard carbonyl additions, the fully substituted alpha-carbon (comprising both a cyclohexane ring and a 3-fluorophenyl moiety) creates a significant steric shield around the electrophilic nitrile carbon. This steric bulk dramatically decreases the reaction kinetics, often leading to unreacted starting material or poor yields if standard conditions are applied[1].

This application note details the optimized thermodynamic conditions, mechanistic rationale, and self-validating protocols required to achieve high-yielding Grignard additions to this specific, highly hindered substrate.

Mechanistic Insights and Causality of Experimental Choices

As a general rule, the transformation of nitriles into ketones relies on the nucleophilic attack of a Grignard reagent (RMgX) on the polarized C≡N bond[2]. However, applying this to 1-(3-fluorophenyl)cyclohexanecarbonitrile requires precise manipulation of the reaction environment:

  • Formation of the Magnesium Ketimine Salt: The initial nucleophilic addition forms a stable, negatively charged magnesium ketimine intermediate ( R′−C(R)=N−MgX ). Because this intermediate carries a negative charge, it strongly repels further nucleophilic attack. This is the mechanistic reason why nitriles selectively yield ketones upon hydrolysis, preventing the formation of tertiary alcohols (a common over-addition side product seen with esters or acid chlorides)[2].

  • Overcoming Steric Hindrance (Solvent & Stoichiometry): To overcome the high activation energy barrier imposed by the bulky α,α -disubstitution, standard room-temperature Tetrahydrofuran (THF) conditions are insufficient. The protocol mandates either a high-boiling solvent mixture (THF/Toluene) to enable reflux temperatures of 85–100 °C, or the use of excess Grignard reagent (2.5–3.0 equivalents) to drive the equilibrium forward via mass action[1].

  • Hydrolysis Dynamics: The resulting ketimine salt is highly stable. Standard mild aqueous workup (e.g., saturated NH4​Cl ) yields the primary imine, which resists spontaneous hydrolysis due to the adjacent bulky groups. Therefore, a forced acidic hydrolysis (e.g., 2M HCl with mild heating) is strictly required to drive the equilibrium toward the final ketone product[3].

Reaction Workflow

G N1 1-(3-Fluorophenyl) cyclohexanecarbonitrile N2 Grignard Addition (RMgX, THF/Toluene) N1->N2 Nucleophilic Attack N3 Magnesium Ketimine Intermediate N2->N3 N4 Acidic Hydrolysis (HCl, H2O, Heat) N3->N4 Quench & Hydrolysis N5 1-(3-Fluorophenyl) cyclohexyl R-ketone N4->N5

Workflow for Grignard addition to sterically hindered nitriles.

Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)cyclohexyl Alkyl Ketone

Self-Validating System: This protocol incorporates mandatory in-process controls (TLC/GC-MS) to verify the consumption of the highly stable nitrile before proceeding to the irreversible hydrolysis step.

Materials:

  • 1-(3-Fluorophenyl)cyclohexanecarbonitrile (1.0 eq)

  • Alkylmagnesium bromide/chloride (e.g., Methylmagnesium bromide, 3.0 M in THF) (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) and Anhydrous Toluene (1:1 v/v)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Brine, Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes to ensure strictly anhydrous conditions.

  • Reagent Loading: Charge the flask with the Grignard reagent (2.5 eq) under a positive inert atmosphere. Dilute with an equal volume of anhydrous Toluene to raise the overall boiling point of the reaction mixture.

  • Substrate Addition: Dissolve 1-(3-fluorophenyl)cyclohexanecarbonitrile (1.0 eq) in a minimal amount of anhydrous THF. Transfer this solution to the addition funnel. Add the nitrile solution dropwise to the Grignard reagent over 30 minutes at 0–5 °C (ice bath) to control the initial exothermic complexation.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to a vigorous reflux (approx. 85 °C). Maintain reflux for 12–18 hours.

    • In-Process Control: Sample the reaction, quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via GC-MS or TLC to confirm the disappearance of the nitrile peak. Do not proceed until conversion is >95%.

  • Quenching and Hydrolysis: Once complete, cool the reaction mixture to 0 °C. Carefully and slowly add 2M HCl dropwise to quench the unreacted Grignard reagent (Caution: Highly exothermic, evolution of alkane gas). Once the vigorous reaction subsides, add additional 2M HCl to achieve a pH of < 2.

  • Forced Imine Hydrolysis: Heat the biphasic quenched mixture to 50 °C for 2 hours with vigorous stirring. This step is critical to quantitatively hydrolyze the sterically shielded imine intermediate into the ketone[1].

  • Extraction and Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Combine the organic layers and wash sequentially with water, saturated NaHCO3​ , and brine.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude ketone via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why the "Gold Standard" protocol[4] requires elevated temperatures and strong acidic hydrolysis.

ParameterSolvent SystemTemperatureEquivalents (RMgX)Hydrolysis ConditionYield (%)Observation / Causality
Condition A Pure THF65 °C (Reflux)1.2 eqMild ( NH4​Cl , RT)< 15%Insufficient thermal energy; incomplete imine hydrolysis due to steric shielding.
Condition B Pure THF65 °C (Reflux)2.5 eqStrong (2M HCl, 50 °C)45-50%Excess reagent improves conversion, but temperature limits overall reaction kinetics.
Condition C THF / Toluene (1:1)85 °C (Reflux)2.5 eqStrong (2M HCl, 50 °C)78-85% Optimal. Higher reflux temperature overcomes steric hindrance; strong acid ensures complete hydrolysis[4].
Condition D Continuous Flow (THF)120 °C (Pressure)2.0 eqStrong (2M HCl, 50 °C)> 90%Microreactor conditions allow superheating, dramatically reducing reaction time from 18h to < 30 min[5].

References

  • [2] Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles."2

  • [3] Pearson Study Prep. "A ketone can be prepared from the reaction of a nitrile with a Grignard reagent."3

  • [1] BenchChem Technical Support. "(2-Chlorophenyl) (1-hydroxycyclopentyl) ketone | 90717-17-2 | Mechanism of Grignard Addition to Nitriles."1

  • [4] BenchChem Technical Support. "4-Chloro-1-(3-fluorophenyl)-1-oxobutane | 3110-52-9 | Grignard Addition to Nitriles."4

  • [5] Mateos, C., Rincón, J. A., & Villanueva, J. (2013). "Efficient and scalable synthesis of ketones via nucleophilic Grignard addition to nitriles using continuous flow chemistry." Tetrahedron Letters. (via Molaid). 5

Sources

Application

Radioligand binding assay protocols for NMDA receptor affinity

Application Note: Radioligand Binding Assays for NMDA Receptor Affinity Introduction & Mechanistic Overview The N-methyl-D-aspartate (NMDA) receptor is a highly complex ligand-gated ion channel that plays a critical role...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radioligand Binding Assays for NMDA Receptor Affinity

Introduction & Mechanistic Overview

The N-methyl-D-aspartate (NMDA) receptor is a highly complex ligand-gated ion channel that plays a critical role in excitatory neurotransmission, synaptic plasticity, and excitotoxicity[1]. Structurally, it is a heterotetramer typically composed of two NR1 subunits and two NR2 subunits. Activation of the NMDA receptor is unique because it requires the simultaneous binding of two distinct endogenous agonists: glutamate at the NR2 subunit and a co-agonist (glycine or D-serine) at the NR1 subunit[1][2].

Because of this multi-domain architecture, drug discovery efforts target different sites on the receptor complex[3]. Radioligand binding assays must be carefully tailored to the specific domain of interest. The three primary targets are:

  • The Glutamate Recognition Site : Targeted by competitive antagonists like [3H]CGP39653[4].

  • The Glycine Co-agonist Site : Targeted by antagonists like [3H]MDL105,519 or [3H]Glycine[5].

  • The Intrachannel Pore : Targeted by uncompetitive channel blockers like [3H]MK-801 (dizocilpine)[6][7].

Causality in Experimental Design (The "Why") As an application scientist, it is crucial to understand that NMDA receptor binding assays are highly sensitive to the conformational state of the receptor and the endogenous neurochemical environment of the tissue preparation.

  • The Necessity of Extensive Washing : Brain tissue homogenates contain high concentrations of endogenous glutamate and glycine. If membranes are not extensively washed (via repeated homogenization and centrifugation), these endogenous ligands will remain in the assay buffer. This causes competitive displacement of radioligands targeting the Glu/Gly sites, artificially lowering the measured Bmax​ and shifting the apparent Kd​ [4].

  • State-Dependent Binding : [3H]MK-801 binds deep within the ion channel pore. It is a "use-dependent" or uncompetitive blocker, meaning it can only access its binding site when the channel is open[7]. Therefore, an assay utilizing [3H]MK-801must be supplemented with exogenous glutamate and glycine to force the receptors into an open-channel state[2][8]. Without these agonists, [3H]MK-801 binding will be negligible.

NMDAR_Pharmacology NMDAR NMDA Receptor Complex Glu_Site Glutamate Binding Site (NR2 Subunit) NMDAR->Glu_Site Gly_Site Glycine Co-agonist Site (NR1 Subunit) NMDAR->Gly_Site Pore Ion Channel Pore (Mg2+ Blocked) NMDAR->Pore CGP [3H]CGP39653 (Competitive Antagonist) Glu_Site->CGP Targets (Closed State) MDL [3H]MDL105,519 (Glycine Site Antagonist) Gly_Site->MDL Targets (Closed State) MK801 [3H]MK-801 (Uncompetitive Blocker) Pore->MK801 Targets (Requires Open State)

NMDA receptor binding domains and their corresponding radioligand targets.

Quantitative Data Summary

The table below summarizes the critical parameters for the most commonly used NMDA receptor radioligands to guide assay optimization.

RadioligandTarget DomainReceptor State RequiredTypical Kd​ (nM)Non-Specific Binding Definer
[3H]MK-801 Intrachannel PoreOpen (Agonist-bound)1.0 - 5.0Unlabeled MK-801 (10 µM)[6]
[3H]CGP39653 Glutamate SiteClosed/Resting5.0 - 10.0L-Glutamate (100 µM)[9]
[3H]MDL105,519 Glycine SiteClosed/Resting3.0 - 5.0Unlabeled MDL105,519 (10 µM)
[3H]Glycine Glycine SiteClosed/Resting100 - 200D-Serine (100 µM)[10]

Experimental Protocols

Protocol A: Membrane Preparation (Critical Pre-requisite)

Note: This preparation is optimized to remove endogenous amino acids.

  • Harvest : Rapidly dissect the cerebral cortex or hippocampus from male Sprague-Dawley rats (these regions possess high NMDAR density)[4][6].

  • First Homogenization : Homogenize tissue in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer[6].

  • Centrifugation : Centrifuge at 40,000 × g for 15 minutes at 4°C. Discard the supernatant.

  • Washing (Repeat 3-4 times) : Resuspend the pellet in fresh ice-cold buffer, homogenize briefly, and re-centrifuge. Scientific Insight: This step is non-negotiable for [3H]CGP39653 and [3H]Glycine assays to prevent endogenous ligand competition[4].

  • Storage : Resuspend the final pellet in 50 mM Tris-HCl (pH 7.4) to a protein concentration of 0.5 - 1.0 mg/mL. Store aliquots at -80°C until use.

Protocol B: [3H]MK-801 Binding Assay (Channel Pore)

This protocol determines the affinity of test compounds for the uncompetitive channel-blocking site[6][8].

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4) supplemented with 100 µM L-glutamate and 100 µM glycine. Scientific Insight: Co-agonists are added to ensure the channel pore is open, allowing [3H]MK-801 to enter[8].

  • Incubation Mixture : In a final volume of 500 µL, combine:

    • 50 µL Test Compound (various concentrations) or Buffer (for Total Binding).

    • 50 µL [3H]MK-801 (Final concentration ~1-5 nM, near its Kd​ )[6].

    • 50 µL Unlabeled MK-801 (Final concentration 10 µM, for Non-Specific Binding)[6].

    • 350 µL Membrane suspension (approx. 100-200 µg protein).

  • Equilibration : Incubate at room temperature (25°C) for 120 minutes. [3H]MK-801 has slow association kinetics, requiring extended incubation to reach equilibrium[6].

  • Termination : Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a vacuum manifold[6]. Wash filters three times with 3 mL of ice-cold assay buffer.

  • Quantification : Transfer filters to scintillation vials, add 3 mL scintillation cocktail, and count radioactivity using a liquid scintillation counter[6].

Protocol C: [3H]CGP39653 Binding Assay (Glutamate Site)

This protocol evaluates competitive antagonists at the primary neurotransmitter recognition site[4][9].

  • Assay Buffer : 50 mM Tris-HCl (pH 7.4). Do not add exogenous amino acids.

  • Incubation Mixture : In a final volume of 500 µL, combine:

    • 50 µL Test Compound.

    • 50 µL [3H]CGP39653 (Final concentration ~5 nM)[9].

    • 50 µL L-Glutamate (Final concentration 100 µM, for Non-Specific Binding)[9].

    • 350 µL extensively washed membrane suspension.

  • Equilibration : Incubate on ice (4°C) for 60 minutes. Scientific Insight: Lower temperatures are used to minimize receptor degradation and stabilize the competitive binding kinetics[9].

  • Termination & Quantification : Filter rapidly through GF/B filters under vacuum, wash with ice-cold buffer, and quantify via liquid scintillation counting[9].

Assay_Workflow Prep Tissue Prep & Centrifugation Wash Extensive Washing (Remove Endogenous) Prep->Wash Incubate Incubation with Radioligand ± Cmpd Wash->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count

Standard workflow for NMDA receptor radioligand binding assays.

Data Analysis & Validation

A self-validating protocol requires rigorous data analysis:

  • Specific Binding Calculation : Subtract Non-Specific Binding (NSB) from Total Binding (TB). Specific binding should ideally constitute >70% of total binding. If NSB is too high, increase the stringency of the filter washing step or verify the efficacy of the PEI pre-soak[6].

  • IC50 Determination : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data using non-linear regression (e.g., a four-parameter logistic equation) to find the IC50​ [6].

  • Affinity ( Ki​ ) Conversion : Convert the IC50​ to an absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the radioligand's dissociation constant[10].

Sources

Method

Application Note: In Vivo Locomotor Activity Testing for Novel Dissociative Agents

Introduction & Mechanistic Rationale The development of novel dissociative agents—primarily acting as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., novel arylcyclohexylamines)—requires precise p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of novel dissociative agents—primarily acting as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., novel arylcyclohexylamines)—requires precise preclinical behavioral profiling. Unlike classic psychostimulants that directly target monoamine transporters, dissociative agents produce a distinct, biphasic locomotor response in rodent models[1].

As an Application Scientist, it is critical to understand the causality behind this behavior to design effective assays. At sub-anesthetic doses, NMDA antagonists preferentially block NMDA receptors located on GABAergic interneurons. This selective blockade reduces inhibitory tone, leading to the profound disinhibition of glutamatergic pyramidal neurons in the prefrontal cortex and ventral tegmental area (VTA). The resulting glutamate surge stimulates AMPA receptors, driving a downstream increase in[2]. Behaviorally, this dopamine-dependent mechanism manifests as hyperlocomotion and, at escalating doses, stereotypic movements[2]. Conversely, at high or anesthetic doses, widespread NMDA blockade suppresses overall central nervous system activity, resulting in ataxia and immobility[3].

MechanisticPathway A Novel Dissociative Agent (NMDA Antagonist) B Blockade of NMDA-R on GABAergic Interneurons A->B Binds & Blocks C Disinhibition of Glutamatergic Neurons B->C Reduces GABA D Glutamate Surge (PFC & VTA) C->D Excites E Increased Dopamine Release (Nucleus Accumbens) D->E Activates DA Neurons F Hyperlocomotion & Stereotypy E->F Behavioral Output

Caption: Pathway of NMDA antagonist-induced hyperlocomotion via mesolimbic dopamine disinhibition.

Experimental Design Considerations

To ensure a self-validating and reproducible system, the experimental design must account for the rapid pharmacokinetics and unique behavioral artifacts of dissociative agents.

  • Arena Specifications: The is the gold standard for quantifying spontaneous locomotor activity[4]. For mice, a 40 × 40 × 30 cm arena is optimal; for rats, a larger 90 × 90 × 50 cm arena is required to prevent spatial restriction from confounding velocity metrics[5].

  • Temporal Resolution (Time Bins): Dissociative agents exhibit rapid onset. Ketamine, a standard reference compound, peaks in locomotor activation within the first 10–20 minutes post-injection and declines rapidly[1]. Data must be analyzed in rather than a single cumulative total to accurately capture this pharmacokinetic curve[6].

  • Sex Differences: Female rodents often display of NMDA antagonists compared to males[7]. Cohorts must be sex-balanced and independently powered for statistical analysis.

  • Lighting & Habituation: Testing should occur under dim lighting (30–50 lux). Bright light induces baseline thigmotaxis (wall-hugging anxiety behavior), which can mask the pure locomotor-stimulating effects of the drug[3].

Detailed Protocol: Open Field Test (OFT) for Locomotor Activity

This step-by-step methodology is optimized for evaluating dose-response profiles of novel NMDA antagonists in murine models.

Phase 1: Preparation & Calibration

  • Initialize the video tracking software (e.g., EthoVision XT or ANY-maze). Calibrate the spatial scale using the known dimensions of the arena (e.g., 40 cm = X pixels)[4].

  • Define virtual zones within the software: a "Center Zone" (the central 20 × 20 cm) and a "Peripheral Zone" (the outer 10 cm border)[8].

  • Critical Step: Set the tracking threshold to distinguish between ambulatory locomotion (center of mass moving >2 cm/s) and stereotypic behavior (center of mass stationary, but high pixel change due to head-weaving).

Phase 2: Habituation (Self-Validation Step)

  • Transport animals to the testing room 60 minutes prior to the experiment to acclimate to ambient noise and olfactory cues.

  • Place the animal in the center of the OFT arena and record baseline activity for 30 minutes.

    • Expert Insight: Habituation reduces novelty-induced hyperlocomotion. Establishing a stable baseline ensures that post-injection activity is strictly pharmacologically driven, validating the assay's sensitivity.

Phase 3: Dosing & Data Acquisition

  • Briefly remove the animal from the arena. Administer the novel dissociative agent, vehicle (negative control), or reference compound (e.g., Ketamine 10-30 mg/kg as a positive control) via intraperitoneal (IP) or subcutaneous (SC) injection[3].

  • Immediately return the animal to the same starting position in the arena.

  • Record behavior for 60 to 120 minutes. Ensure the software is segmenting data into 5-minute time bins[6].

Phase 4: Cleaning & Turnaround

  • Return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol and allow it to dry completely to eliminate olfactory cues before the next subject[9].

Quantitative Data Presentation

When profiling a novel dissociative, the dose-response curve is rarely linear. Summarize your findings using a structured comparison matrix to identify the therapeutic versus anesthetic window.

Treatment GroupDose Range (Ketamine Eq.)Total Distance (cm/hr)Center Time (s)Rearing (Counts)Stereotypy ScoreInterpretation
Vehicle 0 mg/kg~2,500~30Moderate0Normal exploratory habituation.
Low Dose 2.5 - 5 mg/kg~3,500~60High0 - 1Mild stimulation; potential anxiolytic-like effect.
Moderate Dose 10 - 30 mg/kg~6,000~120Low2 - 3Peak hyperlocomotion; strong NAc dopamine release.
High Dose >50 mg/kg<1,000N/A (Immobile)None4 - 5Ataxia, anesthesia, and profound dissociation.

Troubleshooting & Expert Insights

  • The "False Negative" of High Doses: If a novel agent shows low total distance traveled at a moderate/high dose, visually inspect the video recordings. High-efficacy NMDA antagonists induce intense stereotypic behaviors (e.g., continuous head-weaving, pivoting)[2]. Automated trackers may register this as "immobility" because the animal's center of gravity isn't crossing spatial thresholds. Always co-evaluate stereotypy scores alongside distance traveled to avoid misclassifying a highly active dose as a sedative one.

  • Sensitization vs. Tolerance: If utilizing a repeated-dosing paradigm, be aware that intermittent exposure to dissociatives often induces locomotor sensitization (increased hyperlocomotion upon subsequent doses) due to structural plasticity and [7]. Ensure washout periods are strictly adhered to if a within-subject design is used.

References

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology. [Link]

  • Hunt, M. J., Raynaud, B., & Garcia, R. (2005). Ketamine Induces Dopamine-Dependent Depression of Evoked Hippocampal Activity in the Nucleus Accumbens in Freely Moving Rats. Journal of Neuroscience.[Link]

  • McDougall, S. A., Moran, A. E., Baum, T. J., Apodaca, M. G., & Real, V. (2017). Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex, and drug dose. Psychopharmacology.[Link]

  • Strong, C. E., Schoepfer, K. J., Dossat, A. M., Saland, S. K., Wright, K. N., & Kabbaj, M. (2017). Locomotor sensitization to intermittent ketamine administration is associated with nucleus accumbens plasticity in male and female rats. Neuropharmacology.[Link]

Sources

Application

Application Notes and Protocols for Drug Discrimination Assays of PCP-Like Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: Unmasking the Subjective Effects of PCP-Like Compounds The drug discrimination paradigm is a powerful behavioral assay used to assess the inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking the Subjective Effects of PCP-Like Compounds

The drug discrimination paradigm is a powerful behavioral assay used to assess the interoceptive (internal) and subjective effects of psychoactive drugs in animals.[1][2] This technique is predicated on the principle of operant conditioning, where an animal learns to associate the internal state produced by a specific drug with a particular behavioral response to receive a reward.[1][3] For phencyclidine (PCP) and its analogs, which are dissociative anesthetics known for their complex and often hallucinatory effects in humans, the drug discrimination assay provides an invaluable tool to characterize their in-vivo pharmacological properties.[4][5]

PCP-like agents primarily exert their effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[6][7] This blockade of NMDA receptor function is thought to underlie the profound perceptual and cognitive alterations associated with these compounds.[8][9] The drug discrimination assay allows researchers to quantify the extent to which novel compounds produce a "PCP-like" internal state, thereby offering insights into their mechanism of action, potency, and potential for abuse.[10][11] This application note provides a comprehensive guide to the principles, protocols, and data interpretation of drug discrimination assays for PCP-like agents.

Core Principles of the Drug Discrimination Assay

The assay consists of three main phases:

  • Initial Operant Training: Animals, typically rats or mice, are first trained to perform a simple operant task, such as pressing one of two levers in an operant chamber to receive a food reward.[3][12]

  • Discrimination Training: Following initial training, animals are trained to discriminate between the administration of a specific training dose of PCP and the administration of a vehicle (e.g., saline). On days when PCP is administered, responses on one lever (the "drug-appropriate" lever) are reinforced, while on vehicle days, responses on the other lever (the "vehicle-appropriate" lever) are reinforced.[1][11]

  • Substitution and Antagonism Testing: Once the animals have reliably learned the discrimination, novel test compounds can be administered.

    • Substitution Tests: A test drug is administered to see if the animal will respond on the PCP-appropriate lever, indicating that the test drug produces similar interoceptive effects to PCP.[1]

    • Antagonism Tests: A potential antagonist is administered prior to the training dose of PCP to determine if it can block the discriminative stimulus effects of PCP, causing the animal to respond on the vehicle-appropriate lever.[1]

Mechanism of Action of PCP-Like Agents

The discriminative stimulus effects of PCP and related compounds are primarily mediated by their interaction with the NMDA receptor.

PCP_Mechanism_of_Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx (Blocked) Ion_Channel PCP PCP / PCP-like Agent PCP->NMDA_Receptor Blocks Channel Pore Cellular_Response Altered Cellular Response & Subjective Effects Ca_Influx->Cellular_Response Leads to

Caption: Mechanism of action of PCP-like agents at the NMDA receptor.

Experimental Workflow

The following diagram outlines the typical workflow for a drug discrimination study with PCP-like agents.

Drug_Discrimination_Workflow Start Start: Naive Animals Food_Deprivation Food Deprivation (if using food reward) Start->Food_Deprivation Operant_Training Phase 1: Initial Operant Training (Lever Pressing for Reward) Food_Deprivation->Operant_Training Discrimination_Training Phase 2: Discrimination Training (PCP vs. Vehicle) Operant_Training->Discrimination_Training Criterion Criterion Met? (e.g., >80% correct lever) Discrimination_Training->Criterion Criterion->Discrimination_Training No Testing_Phase Phase 3: Testing of Novel Compounds Criterion->Testing_Phase Yes Substitution_Test Substitution Test: Administer Test Compound Testing_Phase->Substitution_Test Antagonism_Test Antagonism Test: Administer Antagonist + PCP Testing_Phase->Antagonism_Test Data_Collection Data Collection: - % Drug-Appropriate Responding - Response Rate Substitution_Test->Data_Collection Antagonism_Test->Data_Collection Data_Analysis Data Analysis: - Dose-Response Curves - ED50 / ID50 Values Data_Collection->Data_Analysis End End: Pharmacological Characterization Data_Analysis->End

Caption: Workflow for a PCP drug discrimination study.

Detailed Protocols

Materials and Apparatus
  • Subjects: Male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Mice can also be used, though protocols may need adjustment.[13][14]

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser for reinforcement.[3] The chamber should be housed in a sound-attenuating cubicle with a fan to mask external noise.[1]

  • Drugs:

    • Training Drug: Phencyclidine hydrochloride (PCP HCl) dissolved in sterile saline (0.9% NaCl).

    • Vehicle: Sterile saline (0.9% NaCl).

    • Test Compounds: Dissolved in an appropriate vehicle.

  • Data Acquisition System: Software to control the operant chambers and record lever presses.

Phase 1: Initial Operant Training (Shaping)

Rationale: To establish lever pressing as a learned behavior.

  • Food Deprivation: Reduce the body weight of the rats to 85-90% of their free-feeding weight to motivate them to work for food reinforcement. Water is available ad libitum in their home cages.

  • Shaping:

    • Place the rat in the operant chamber.

    • Initially, deliver a food pellet (reinforcement) for successive approximations of a lever press (e.g., approaching the lever, touching the lever).

    • Gradually, only reinforce actual lever presses.

    • This phase typically takes 2-5 sessions.

  • Schedule of Reinforcement: Once lever pressing is established, switch to a Fixed Ratio 1 (FR1) schedule, where every lever press is reinforced. Gradually increase the FR schedule to FR10 or FR20 (10 or 20 presses per reward) to ensure robust responding.[13]

Phase 2: Discrimination Training

Rationale: To train the animals to associate the interoceptive effects of PCP with one lever and the absence of these effects (vehicle) with the other.

  • Drug and Vehicle Administration: Before each daily session, administer either PCP (e.g., 2.0-3.0 mg/kg, intraperitoneally) or saline vehicle.[15][16] The injection-to-session interval should be consistent (e.g., 15-30 minutes).

  • Lever Assignment: For each rat, one lever is designated as the "drug-appropriate" lever and the other as the "vehicle-appropriate" lever. This assignment should be counterbalanced across the cohort.

  • Reinforcement Contingencies:

    • On days when PCP is administered, only presses on the drug-appropriate lever will be reinforced.

    • On days when saline is administered, only presses on the vehicle-appropriate lever will be reinforced.

  • Session Structure: Sessions are typically 15-30 minutes long.[3] A common training schedule is a double alternation (e.g., two days of PCP followed by two days of vehicle) to prevent the development of a lever preference.[11]

  • Acquisition Criterion: Training continues until the animals reliably discriminate between the two conditions. A common criterion is the completion of the first FR of the session on the correct lever for at least 80-90% of the sessions over a block of 10-12 sessions.

Phase 3: Testing of Novel Compounds

Rationale: To determine if a novel compound produces PCP-like discriminative stimulus effects (substitution) or can block the effects of PCP (antagonism).

  • Substitution Testing:

    • On test days, instead of PCP or saline, administer a dose of the test compound.

    • During the test session, presses on either lever are reinforced to maintain responding.

    • The primary dependent variable is the percentage of responses on the drug-appropriate lever.

    • A range of doses of the test compound should be evaluated to generate a dose-response curve.

  • Antagonism Testing:

    • Administer the potential antagonist at a predetermined time before the administration of the training dose of PCP.

    • The session then proceeds as a normal PCP training session.

    • A reduction in responding on the drug-appropriate lever indicates antagonism.

    • A range of antagonist doses should be tested.

Data Analysis and Interpretation

The primary measures in a drug discrimination assay are:

  • Percent Drug-Appropriate Responding: The number of presses on the drug-appropriate lever divided by the total number of presses on both levers, multiplied by 100.

  • Response Rate: The total number of responses on both levers per unit of time (e.g., responses per second).[1]

Interpretation of Results:

  • Full Substitution: A test compound that produces ≥80% drug-appropriate responding is considered to fully substitute for the training drug, suggesting a similar mechanism of action.

  • Partial Substitution: Responding between 20% and 80% on the drug-appropriate lever indicates partial substitution. This may suggest a mixed mechanism of action or lower efficacy at the same receptor.

  • No Substitution: Responding ≤20% on the drug-appropriate lever indicates that the test compound does not produce discriminative stimulus effects similar to the training drug.

  • Antagonism: A dose-dependent decrease in the percent of drug-appropriate responding following pretreatment with an antagonist indicates that the antagonist is blocking the effects of the training drug.

Data Presentation:

Data are typically presented as dose-response curves, plotting the mean percent drug-appropriate responding and response rate as a function of drug dose. From these curves, ED50 (for substitution) or ID50 (for antagonism) values can be calculated, representing the dose that produces 50% of the maximal effect.

Compound Dose (mg/kg) % Drug-Appropriate Responding (Mean ± SEM) Response Rate (responses/sec; Mean ± SEM) Interpretation
Vehicle (Saline) -8 ± 2.12.5 ± 0.3No Substitution
PCP (Training Dose) 3.092 ± 3.52.3 ± 0.2Full Substitution
Test Compound A 0.115 ± 4.02.4 ± 0.3No Substitution
0.345 ± 6.22.2 ± 0.2Partial Substitution
1.088 ± 5.12.1 ± 0.3Full Substitution
Test Compound B 1.012 ± 3.82.6 ± 0.4No Substitution
3.015 ± 4.21.5 ± 0.2No Substitution, Rate Suppression
10.018 ± 5.00.5 ± 0.1No Substitution, Significant Rate Suppression

Troubleshooting and Expert Insights

  • Failure to Acquire Discrimination: If animals are not learning the discrimination, consider adjusting the training dose of PCP. A higher dose may be more salient, but doses that significantly suppress response rate should be avoided.[16] The training schedule can also be modified (e.g., single alternation instead of double alternation).[11]

  • Lever Bias: If an animal consistently responds on one lever regardless of the drug condition, implement correction procedures. For example, if an incorrect response is made, the trial is repeated until the correct response is emitted.

  • Rate-Suppressing Effects: High doses of PCP or test compounds can decrease the overall rate of responding.[16] It is crucial to analyze response rate data alongside discrimination data to ensure that a lack of responding on the drug lever is not simply due to motor impairment.

  • Pharmacokinetics: The timing of drug administration relative to the session start is critical and should be based on the known pharmacokinetic profile of the compounds being tested.

Conclusion

The drug discrimination assay is a highly specific and sensitive tool for characterizing the in-vivo pharmacology of PCP-like agents.[3][10] By providing a quantitative measure of the subjective effects of novel compounds, this assay is indispensable for drug discovery and development, particularly in the assessment of abuse liability and the elucidation of structure-activity relationships of NMDA receptor modulators.

References

  • Colker, R. E., & Ko, M.-C. (n.d.). Drug Discrimination. Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf. Retrieved from [Link]

  • Maze Engineers. (n.d.). Drug discrimination test box. ConductScience. Retrieved from [Link]

  • Brady, K. T., Balster, R. L., & Meltzer, L. T. (1989). Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology, 97(4), 514–520. Retrieved from [Link]

  • Stolerman, I. P. (2016). Drug Discrimination: Historical Origins, Important Concepts, and Principles. The Behavioural Neuroscience of Drug Discrimination, 1–19. Retrieved from [Link]

  • Paine, T. A., & Jentsch, J. D. (2021). Effects of Subchronic Phencyclidine (PCP) Treatment on Social Behaviors, and Operant Discrimination and Reversal Learning in C57BL/6J Mice. Frontiers in Behavioral Neuroscience, 15, 643805. Retrieved from [Link]

  • Teal, J. J., & Holtzman, S. G. (1982). Pharmacological analysis of the phencyclidine-like discriminative stimulus properties of narcotic derivatives in rats. The Journal of Pharmacology and Experimental Therapeutics, 222(1), 146–151. Retrieved from [Link]

  • Perez-Serrano, J., et al. (2015). PCP-based mice models of schizophrenia: differential behavioral, neurochemical and cellular effects of acute and subchronic treatments. Translational Psychiatry, 5(10), e655. Retrieved from [Link]

  • Wang, C., et al. (2017). Postnatal Phencyclidine (PCP) as a Neurodevelopmental Animal Model of Schizophrenia Pathophysiology and Symptomatology: A Review. Molecular Neuropsychiatry, 3(1), 1–17. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Drug discrimination. Retrieved from [Link]

  • Yamamoto, T., & Nabeshima, T. (2016). The Discriminative Stimulus Properties of Hallucinogenic and Dissociative Anesthetic Drugs. The Behavioural Neuroscience of Drug Discrimination, 257–272. Retrieved from [Link]

  • Yan, Q. (2024). Insights into Psychoactive Drug Effects: The Role of Drug Discrimination Techniques. Qeios. Retrieved from [Link]

  • Paine, T. A., & Jentsch, J. D. (2012). Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice. Frontiers in Behavioral Neuroscience, 6, 8. Retrieved from [Link]

  • Shannon, H. E. (1982). Separation of the Response Rate and Discriminative Stimulus Effects of Phencyclidine: Training Dose as a Factor in Phencyclidine-Saline Discrimination. The Journal of Pharmacology and Experimental Therapeutics, 222(1), 146–151. Retrieved from [Link]

  • Poling, A. D., & Cross, J. M. (1983). Bias of phencyclidine discrimination by the schedule of reinforcement. Journal of the Experimental Analysis of Behavior, 40(2), 115–123. Retrieved from [Link]

  • Sanger, D. J., & Jackson, A. (1989). Is the discriminative stimulus produced by phencyclidine due to an interaction with N-methyl-D-aspartate receptors?. The Journal of Pharmacology and Experimental Therapeutics, 248(3), 1215–1220. Retrieved from [Link]

  • Science.gov. (n.d.). phencyclidine pcp steroids: Topics. Retrieved from [Link]

  • Medical News Today. (2024, October 1). How do PCP and ketamine work and how do they affect the body? Retrieved from [Link]

  • Rush, C. R., Vansickel, A. R., & Stoops, W. W. (2013). Human Drug Discrimination: A Primer and Methodological Review. Experimental and Clinical Psychopharmacology, 21(3), 221–237. Retrieved from [Link]

  • McHenry County Substance Awareness Coalition. (n.d.). Dissociative Anesthetics. Retrieved from [Link]

  • Muntean, D.-M., et al. (2023). Understanding the Mechanisms of Action and Effects of Drugs of Abuse. Medicina, 59(7), 1208. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Ketamine and Phencyclidine (PCP). Retrieved from [Link]

  • Labcorp. (2021, July 16). Designing a comprehensive drug discrimination study. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Sterically Hindered Cyclohexylamines

Executive Summary The synthesis of sterically hindered cyclohexylamines via reductive amination is a notoriously challenging transformation in medicinal chemistry and drug development. Bulky equatorial or axial substitue...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of sterically hindered cyclohexylamines via reductive amination is a notoriously challenging transformation in medicinal chemistry and drug development. Bulky equatorial or axial substituents on the cyclohexanone ring create severe steric clashes that thermodynamically and kinetically disfavor the formation of the requisite iminium ion intermediate. Conventional thermal heating often results in prolonged reaction times, low yields, and competitive direct reduction of the ketone to the corresponding cyclohexanol.

By employing Microwave-Assisted Organic Synthesis (MAOS), chemists can harness volumetric dielectric heating to overcome these activation barriers. This application note details the mechanistic rationale, quantitative advantages, and a self-validating protocol for the rapid, high-yielding synthesis of sterically hindered cyclohexylamines using microwave irradiation.

Mechanistic Rationale & The Microwave Advantage

The reductive amination of cyclohexanones proceeds via a multi-step equilibrium: the initial nucleophilic attack of the amine to form a hemiaminal, followed by dehydration to an imine/iminium ion, and finally, irreversible hydride reduction.

For sterically hindered substrates, the dehydration of the hemiaminal to the iminium ion is the rate-limiting step[1]. Under conventional conductive heating, the energy transfer is inefficient, often failing to push the equilibrium forward before the reducing agent (e.g., sodium triacetoxyborohydride or hydrogen gas) prematurely reduces the unreacted ketone.

Microwave irradiation fundamentally alters the reaction dynamics. Because polar molecules (such as the amine, ketone, and resulting hemiaminal) continuously align with the oscillating electromagnetic field, energy is transferred directly to the reactants via dielectric loss[2]. This localized superheating dramatically accelerates the dehydration step. Furthermore, conducting the reaction in sealed microwave vessels allows solvents like 1,2-dichloroethane (DCE) to be heated well above their atmospheric boiling points, exponentially increasing the reaction rate in accordance with Arrhenius kinetics[3].

Mechanism K Hindered Cyclohexanone HA Hemiaminal Intermediate K->HA Am Bulky Amine Am->HA IM Iminium Ion (Rate-Limiting) HA->IM -H2O (MW Accelerated) PR Sterically Hindered Cyclohexylamine IM->PR Hydride Transfer (STAB / H2)

Mechanistic pathway of microwave-assisted reductive amination.

Methodological Design & Causality

To ensure a self-validating and robust protocol, every reagent and parameter must be selected with deliberate causality:

  • Solvent Selection (1,2-Dichloroethane - DCE): DCE is chosen over protic solvents like methanol for borohydride-mediated reactions because it minimizes the solvolysis of the reducing agent. While DCE is a moderate microwave absorber, the addition of polar reactants ensures sufficient dielectric heating to reach target temperatures (100–140 °C) rapidly[3].

  • Reducing Agent (STAB vs. Heterogeneous Catalysis): Sodium triacetoxyborohydride (STAB) is preferred for bench-scale synthesis because its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor. It selectively reduces the iminium ion over the starting ketone. Alternatively, for scale-up or greener protocols, heterogeneous catalysts like Pt/C or Rh/C under H2 pressure show exceptional synergy with microwave heating, reducing reaction times from 13 hours to just 3 hours[4].

  • Temperature Control: Microwave reactors equipped with IR or fiber-optic temperature sensors prevent thermal runaway, ensuring that the reaction remains within the optimal kinetic window without degrading sensitive functional groups.

Workflow A 1. Substrate Preparation Equilibration of Hindered Ketone & Amine B 2. Reductant Addition Addition of STAB or Metal Catalyst A->B C 3. Microwave Irradiation Dielectric Heating (100-140 °C) B->C D 4. Reaction Quenching Basic Workup to Destroy Excess Hydride C->D E 5. Product Isolation Extraction and Chromatographic Purification D->E

Workflow for microwave-assisted reductive amination of cyclohexanones.

Quantitative Performance Data

The following table summarizes the comparative performance of conventional thermal heating versus microwave irradiation for the reductive amination of 2,6-dimethylcyclohexanone with a bulky primary aniline derivative. The data highlights the profound impact of dielectric heating on both yield and reaction velocity[3].

Reaction ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Reducing Agent STAB (1.5 equiv)STAB (1.5 equiv)
Temperature 83 °C (Reflux)140 °C (Superheated)
Reaction Time 24 - 48 Hours15 - 20 Minutes
Conversion Rate 45%> 95%
Isolated Yield 38% (High ketone recovery)88%
Byproduct Formation ~15% (Direct ketone reduction)< 2%

Standard Operating Protocol: Self-Validating Workflow

This protocol utilizes a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) to synthesize sterically hindered cyclohexylamines.

Phase 1: Preparation and Equilibration
  • Reagent Loading: To an oven-dried 10 mL microwave-compatible reaction vial equipped with a magnetic stir bar, add the sterically hindered cyclohexanone (1.0 mmol) and the target amine (1.2 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous 1,2-Dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): For exceptionally hindered substrates, add glacial acetic acid (1.0 mmol). Causality Check: The acid protonates the hemiaminal hydroxyl group, turning it into a better leaving group (water) and accelerating iminium ion formation.

  • Pre-Stirring: Stir the mixture at room temperature for 5 minutes.

Phase 2: Reductant Addition & Microwave Irradiation
  • Hydride Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the seal is perfectly seated to withstand the autogenous pressure generated during superheating.

  • Microwave Parameters:

    • Target Temperature: 130 °C

    • Ramp Time: 2 minutes (prevents pressure spikes)

    • Hold Time: 15 minutes

    • Cooling: Enable compressed air cooling to rapidly bring the vessel below 40 °C post-reaction.

  • In-Process Validation: After the cooling cycle, extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Self-Validation: If the unreacted ketone mass dominates, the steric clash is preventing imine formation. Do not simply extend the time; instead, increase the microwave hold temperature to 140 °C for an additional 10 minutes, as dielectric heating relies on reaching critical activation energies rather than prolonged soaking.

Phase 3: Quenching and Isolation
  • Quenching: Carefully uncap the vial and quench the reaction by slowly adding 3.0 mL of saturated aqueous NaHCO3. Causality Check: The basic quench neutralizes the acetic acid and destroys any unreacted STAB, preventing post-reaction reduction artifacts during extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent amine streaking) to yield the pure sterically hindered cyclohexylamine.

References

  • Source: MDPI Processes (2023)
  • Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines Source: Tetrahedron Letters / ResearchGate URL
  • Source: The Journal of Organic Chemistry - ACS Publications (2010)
  • Source: MDPI Molecules (2022)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Ritter Reaction Yields for Fluorinated Cyclohexanes

Welcome to the technical support center for optimizing the Ritter reaction on fluorinated cyclohexane substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the Ritter reaction on fluorinated cyclohexane substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these electronically complex molecules. Here, we move beyond standard protocols to provide in-depth, field-tested insights into troubleshooting and enhancing the yield of this powerful C-N bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why are Ritter reactions on fluorinated cyclohexanes notoriously difficult and often low-yielding?

The primary challenge stems from the profound electronic influence of the fluorine atom(s) on the stability of the crucial carbocation intermediate. The Ritter reaction's success hinges on the efficient formation and trapping of a carbocation.[1][2] Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through its sigma bonds. When positioned near the reaction center, this effect significantly destabilizes the adjacent electron-deficient carbocation, hindering its formation and making it extremely reactive and short-lived.[3]

  • Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs in its 2p orbitals that can overlap with the empty p-orbital of an adjacent carbocation.[4][5] This donation of electron density can stabilize the carbocation.

The outcome of the reaction is dictated by the delicate balance between these two effects. For many fluorinated cyclohexanes, the strong, distance-dependent -I effect dominates, making the required carbocation intermediate less favorable than in non-fluorinated analogues and increasing the activation energy for its formation.

Q2: My reaction is predominantly yielding an alkene via elimination. What is causing this and how can I prevent it?

This is the most common failure mode. The formation of an alkene is a classic E1 elimination pathway that directly competes with the desired Ritter addition.[6] The highly unstable carbocation, if not immediately trapped by the nitrile nucleophile, will readily eject a proton from an adjacent carbon to form a stable alkene.

Causality:

  • Carbocation Instability: As discussed in Q1, the fluorine-destabilized carbocation is highly energetic. Elimination is often a lower-energy pathway than trapping by a relatively weak nitrile nucleophile.

  • High Temperature: Higher reaction temperatures provide the activation energy needed for the E1 pathway and favor elimination entropically.

  • Low Nucleophile Concentration: If the concentration of the nitrile is too low, the probability of a productive collision with the short-lived carbocation decreases, giving it more time to undergo elimination.[6]

Mitigation Strategies:

  • Lower the Reaction Temperature: Start the reaction at 0 °C or even lower to disfavor the E1 pathway.

  • Increase Nitrile Concentration: Use the nitrile as the reaction solvent to maximize its concentration and ensure the carbocation is trapped as quickly as it forms.[7]

  • Select a Milder Acid Catalyst: Highly concentrated strong acids (like H₂SO₄) can promote dehydration and elimination. Switching to a Lewis acid or a solid-supported acid can often provide the necessary activation with fewer elimination side products.[8][9]

Q3: What type of acid catalyst is recommended for fluorinated substrates?

While the classical Ritter reaction employs stoichiometric amounts of strong Brønsted acids like H₂SO₄, these are often too harsh for sensitive fluorinated substrates, leading to charring and elimination.[2][10] A more nuanced approach is required.

Catalyst TypeExamplesAdvantages for Fluorinated SubstratesDisadvantages
Brønsted Acids H₂SO₄, Trifluoroacetic Acid (TFA)Powerful activators for unreactive alcohols.Often too harsh; can promote elimination and charring.[8]
Lewis Acids Cu(OTf)₂, FeCl₃·6H₂O, CuBr₂Milder conditions, can be used in catalytic amounts, often reduces elimination.[11][12][13]May require anhydrous conditions; activity can vary with substrate.
Solid-Supported Acids Polymer-supported sulfonic acidsEasy removal from the reaction (filtration), reduces acidic waste, can be used in flow chemistry setups.[8][9]May have lower activity, requiring higher temperatures or longer reaction times.

Recommendation: For a new fluorinated cyclohexane substrate, begin with a milder Lewis acid like copper(II) triflate or an iron(III) chloride-based deep eutectic solvent.[12][14] These catalysts often provide a better balance of reactivity and selectivity, minimizing unwanted side reactions.

Troubleshooting Guide: From Low Yield to Optimized Reaction

This section addresses specific experimental failures in a question-and-answer format. Use the accompanying flowchart to guide your decision-making process.

Problem: I see very little or no consumption of my starting fluorinated cyclohexanol.
  • Q: Could my acid be too weak? A: Yes. While strong acids can be problematic, a catalyst must be potent enough to facilitate the dehydration of the alcohol to form the carbocation. If you are using a mild Lewis acid with an unreactive secondary alcohol, you may need to either increase the catalyst loading or switch to a stronger acid system, such as concentrated H₂SO₄, added dropwise at 0 °C.[6] Always ensure your reagents are anhydrous, as water will quench the reaction.[15]

  • Q: Is my substrate simply not suitable? A: Possibly. If the fluorine atom is positioned α to the alcohol (on the same carbon), formation of the carbocation is extremely disfavored. Similarly, multiple electron-withdrawing groups on the ring can render the alcohol unreactive. In these cases, derivatization of the alcohol to a better leaving group in situ using thionyl chloride, followed by addition of a Lewis acid catalyst like Cu(OTf)₂, can promote the reaction under milder conditions where direct alcohol protonation fails.[12]

Problem: My main product is a rearranged amide isomer.
  • Q: Why is this happening? A: Carbocation rearrangements, such as hydride or alkyl shifts (Wagner-Meerwein rearrangements), are an intrinsic feature of the Ritter reaction mechanism.[7][16] The initially formed carbocation will rearrange to a more stable carbocation if possible before being trapped by the nitrile. The presence of fluorine can create unusual potential energy surfaces, sometimes making rearrangements more favorable than expected.

  • Q: How can I suppress it? A: The key is to trap the initial carbocation as rapidly as possible.

    • Maximize Nitrile Concentration: Use the nitrile as the solvent.

    • Use a More Nucleophilic Nitrile: If your protocol allows, a more electron-rich nitrile may trap the carbocation faster.

    • Employ a Stereoretentive Method: Certain catalytic systems, such as those using Cu(OTf)₂ with in situ chlorosulfite formation, have been shown to proceed with high retention of configuration, suggesting a mechanism that avoids a fully planar, freely rearranging carbocation.[12]

Visualized Workflow & Mechanisms

General Ritter Reaction Mechanism

The diagram below illustrates the key steps in the acid-catalyzed Ritter reaction of a fluorinated cyclohexanol.

Ritter_Mechanism sub Fluorinated Cyclohexanol protonated Protonated Alcohol (Good Leaving Group) sub->protonated + H⁺ acid H⁺ (Acid Catalyst) carbocation Fluorinated Cyclohexyl Carbocation (Unstable) protonated->carbocation - H₂O h2o_out H₂O nitrilium Nitrilium Ion Intermediate carbocation->nitrilium + R-C≡N elimination Elimination (E1) Side Product (Alkene) carbocation->elimination - H⁺ (Side Reaction) nitrile Nitrile (R-C≡N) (Nucleophile) amide Final N-alkyl Amide Product nitrilium->amide + H₂O (Hydrolysis) h2o_in H₂O (Workup)

Caption: Key steps of the Ritter reaction and the competing E1 pathway.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common issues with the Ritter reaction on fluorinated cyclohexanes.

Troubleshooting_Flowchart start Low or No Yield check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm SM Not Consumed check_sm->no_sm No yes_sm SM Consumed check_sm->yes_sm Yes cause_no_sm Cause: Insufficient Activation or Unreactive Substrate no_sm->cause_no_sm sol_no_sm1 Solution 1: Increase acid strength/conc. (e.g., H₂SO₄ at 0°C) cause_no_sm->sol_no_sm1 sol_no_sm2 Solution 2: Convert -OH to better leaving group in situ cause_no_sm->sol_no_sm2 check_product What is the Major Product? yes_sm->check_product alkene Alkene check_product->alkene Alkene other Decomposition/ Rearrangement check_product->other Other cause_alkene Cause: E1 Elimination Dominates alkene->cause_alkene sol_alkene1 Solution 1: Lower Temperature (≤ 0°C) cause_alkene->sol_alkene1 sol_alkene2 Solution 2: Use nitrile as solvent cause_alkene->sol_alkene2 sol_alkene3 Solution 3: Use milder acid catalyst (e.g., Lewis Acid) cause_alkene->sol_alkene3 cause_other Cause: Harsh Conditions/ Carbocation Rearrangement other->cause_other sol_other1 Solution: Use milder conditions (see Alkene) cause_other->sol_other1 sol_other2 Solution: Use stereoretentive method if rearrangement occurs cause_other->sol_other2

Caption: A decision tree for troubleshooting poor Ritter reaction outcomes.

Optimized Experimental Protocols

Protocol 1: General Procedure for Tertiary Fluorinated Cyclohexanols

This protocol is a robust starting point for tertiary alcohols, which are the most reactive substrates for the Ritter reaction.[10]

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the tertiary fluorinated cyclohexanol (1.0 equiv).

  • Solvent/Reagent: Add anhydrous acetonitrile (used as both solvent and reagent), sufficient to make a 0.2 M solution of the alcohol.

  • Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (1.5 equiv) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Carefully pour the reaction mixture into a beaker of ice-cold water. Basify the solution to pH 8-9 by the slow addition of aqueous sodium hydroxide solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Modified Lewis Acid Procedure for Challenging Secondary Alcohols

This method uses a milder Lewis acid catalyst and is recommended for secondary alcohols prone to elimination.[12][13]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the secondary fluorinated cyclohexanol (1.0 equiv) and copper(II) triflate (Cu(OTf)₂, 0.2 equiv).

  • Solvent/Reagent: Add anhydrous acetonitrile (to 0.2 M).

  • Activation (Optional but Recommended): Cool the mixture to 0 °C. If the alcohol is particularly unreactive, slowly add thionyl chloride (1.1 equiv) dropwise to form the chlorosulfite in situ. Stir for 30 minutes at 0 °C.[12]

  • Reaction: Warm the mixture to room temperature or gently heat to 40-50 °C. Monitor the reaction closely by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Extraction & Purification: Follow steps 7-8 from Protocol 1.

References

  • ResearchGate. (n.d.). Substrate scope of the Ritter reaction under optimised conditions. Retrieved from [Link]

  • Kurti, L., & Czakó, B. (2013). Stereoretentive Copper(II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. PMC. Retrieved from [Link]

  • Stojkovic, M., et al. (2015). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. European Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Grokipedia. (2026, January 14). Ritter reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 14). Why does fluorine stabilise a carbocation? Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Olah, G. A., & Mo, Y. K. (1972). The Chemistry of Highly Fluorinated Carbocations. Chemical Reviews. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 28). Influence of neighboring fluorine and hydroxyl on carbocation. Retrieved from [Link]

  • Nolan, L. J., et al. (2025, December 29). Ritter reactions in continuous flow catalysed by a solid-supported sulfonic acid catalyst. Royal Society of Chemistry. Retrieved from [Link]

  • Sharet, A., et al. (2021, February 22). The Chemistry of Short-Lived α-Fluorocarbocations. PMC. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Exploration of Oxidative Ritter-Type Reaction of α-Arylketones and Its Application for the Collective Total Syntheses of Erythrina Alkaloids. Retrieved from [Link]

  • Reddit. (2025, August 13). Ritter reaction on a terpene tertiary alcohol. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Ritter Reactions in Flow. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Ritter Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Gouverneur, V., et al. (2017, April 19). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. PMC. Retrieved from [Link]

  • PMC. (n.d.). Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. Retrieved from [Link]

  • Sciforum. (2021, November 13). CuBr2 - an effective catalyst in the synthesis of amides from secondary alcohols by the Ritter reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Grignard Initiation with 3-Fluorobromobenzene

Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the initiation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organometallic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the initiation of Grignard reactions using 3-fluorobromobenzene. The presence of the electron-withdrawing fluorine atom can introduce subtleties to this classic reaction, but with careful attention to detail, success is readily achievable. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Grignard reaction with 3-fluorobromobenzene won't start. What are the most common reasons for initiation failure?

A1: Initiation failure is the most common hurdle in Grignard synthesis. The reaction occurs on the surface of the magnesium metal, which is notoriously prone to passivation by a layer of magnesium oxide (MgO).[1][2][3] This electrically insulating layer prevents the necessary electron transfer from the magnesium to the aryl halide.[4] The primary reasons for failure are almost always related to this passivation or the presence of inhibitors.

The core factors are:

  • Magnesium Passivation: The surface of your magnesium turnings is likely coated with an unreactive MgO layer. This is the single most frequent cause of initiation failure.

  • Presence of Water: Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water in your glassware or solvent.[4][5][6] This acid-base reaction is much faster than Grignard formation.

  • Solvent Quality: The ethereal solvents used (typically THF or Diethyl Ether) must be rigorously anhydrous. These solvents play a crucial role in stabilizing the formed Grignard reagent through coordination.[4][7]

  • Substrate Reactivity: While the C-Br bond is the reactive site, the electron-withdrawing effect of the fluorine atom can slightly decrease the electron density of the aromatic ring, making the initial electron transfer from the magnesium surface less favorable compared to non-fluorinated analogues.

The first step in troubleshooting is always to rigorously address the magnesium surface and the reaction environment.

Q2: You mentioned magnesium passivation. How do I properly activate the magnesium turnings?

A2: Activation involves either physically or chemically removing the passivating MgO layer to expose a fresh, reactive magnesium surface.[2] Several reliable methods exist, and the choice often depends on laboratory preference and the scale of the reaction.

Summary of Magnesium Activation Techniques

Activation MethodMechanism of ActionKey Considerations & Protocol Link
Mechanical Grinding Physically breaks the MgO layer, exposing fresh metal.[8]Simple and effective. Can be done with a dry glass rod or by vigorously stirring the dry turnings under inert gas.
Iodine (I₂) Activation Chemically reacts with Mg to form MgI₂, which etches the MgO layer.[1][9][10][11]A small, single crystal is usually sufficient. The disappearance of the brown/purple color indicates reaction. See Protocol 1 .
1,2-Dibromoethane (DBE) Reacts with Mg to form MgBr₂ and ethene gas. The exotherm and gas evolution disrupt the surface.[2][9]Very effective. The observation of bubbling (ethene) is a clear sign of activation. See Protocol 1 .
Chemical "Washing" Reagents like Diisobutylaluminum hydride (DIBAH) can be used to clean the surface on a larger scale.[12]Typically reserved for process chemistry and large-scale synthesis due to handling requirements.

Below is a detailed protocol for the most common chemical activation methods.

Experimental Protocols

Protocol 1: Chemical Activation of Magnesium Turnings

Objective: To prepare a reactive magnesium surface for Grignard reagent formation.

Materials:

  • Magnesium turnings (1.2 eq.)

  • Round-bottom flask with stir bar, reflux condenser, and N₂/Ar inlet

  • Activating agent: Iodine (one small crystal) OR 1,2-Dibromoethane (~5 mol%)

  • Anhydrous THF or Diethyl Ether

Procedure:

  • Glassware Preparation: Ensure all glassware is meticulously oven-dried (or flame-dried under vacuum) and cooled under a stream of inert gas (Nitrogen or Argon).[13]

  • Setup: Assemble the flask and condenser. Maintain a positive pressure of inert gas throughout the procedure.

  • Magnesium Addition: Add the magnesium turnings to the flask.

  • Activation:

    • Method A (Iodine): Add one small crystal of iodine. Gently heat the flask with a heat gun until purple iodine vapors are observed interacting with the magnesium surface.[11] Allow to cool.

    • Method B (DBE): Add a small amount of anhydrous THF, just enough to cover the magnesium. Using a syringe, add the 1,2-dibromoethane. Gentle warming or sonication may be required to initiate the activation, which is confirmed by the evolution of ethene gas bubbles.[2][9]

  • Initiation: Once the magnesium is activated, add a small portion (~10%) of your 3-fluorobromobenzene solution in anhydrous ether. A localized exotherm, gentle boiling of the solvent, or a cloudy/gray appearance are indicators of successful initiation.[10] Once initiated, the remainder of the halide solution can be added slowly to maintain a gentle reflux.[9]

Q3: My reaction still won't start, even after activation. What other initiation tricks can I try?

A3: If standard activation fails, you can employ an "entrainment" agent. This involves using a more reactive alkyl halide to start the reaction, which then helps the less reactive aryl halide to begin reacting.

  • Methyl Iodide or Ethyl Bromide: Add a few drops of a highly reactive halide like methyl iodide or ethyl bromide. These readily form Grignard reagents and the heat generated from their formation can provide the activation energy needed to initiate the reaction with 3-fluorobromobenzene.

  • Pre-formed Grignard: Add a small amount of a previously prepared Grignard reagent (e.g., a few drops of i-PrMgCl). This can help to clean the magnesium surface and initiate the reaction.

A logical troubleshooting workflow can help diagnose and solve initiation problems systematically.

Mandatory Visualization

Troubleshooting_Workflow start Reaction Fails to Initiate check_env Verify Anhydrous Conditions (Glassware, Solvent, N2/Ar) start->check_env activate_mg Activate Magnesium Surface check_env->activate_mg Conditions OK method_iodine Use Iodine Crystal activate_mg->method_iodine method_dbe Use 1,2-Dibromoethane activate_mg->method_dbe method_grind Mechanical Grinding activate_mg->method_grind re_attempt Re-attempt Initiation (Add ~10% Aryl Halide) method_iodine->re_attempt method_dbe->re_attempt method_grind->re_attempt success Initiation Successful (Observe Exotherm/Cloudiness) re_attempt->success Yes use_entrainer Use Entrainment Agent (e.g., MeI, EtBr) re_attempt->use_entrainer No final_attempt Final Initiation Attempt use_entrainer->final_attempt final_attempt->success Yes failure Persistent Failure: Re-evaluate Reagent Purity final_attempt->failure No

Caption: Troubleshooting Decision Tree for Grignard Initiation.

Q4: The reaction mixture turned dark brown/black. Is this normal? What side reactions should I be aware of?

A4: A color change to gray or cloudy brown is typical during Grignard formation. However, a very dark brown or black color can indicate side reactions or decomposition. With 3-fluorobromobenzene, there are two primary side reactions to consider.

  • Wurtz Coupling: The formed Grignard reagent (3-FC₆H₄MgBr) can react with the unreacted starting material (3-FC₆H₄Br) to form a biphenyl dimer (3,3'-difluorobiphenyl).[14] This is more common with slow addition of the halide or at high local concentrations.

  • Benzyne Formation: Aryl Grignards with a halogen (like fluorine) ortho to the magnesium can undergo elimination to form a highly reactive benzyne intermediate.[15] While your substrate is 3-fluoro (meta), isomerization or trace impurities could potentially lead to minor amounts of benzyne, which rapidly polymerizes into dark tars. This is a more significant concern for 2-halosubstituted Grignards but is worth noting.[15][16]

Mandatory Visualization

Grignard_Mechanism cluster_main Desired Grignard Formation Pathway cluster_side Potential Side Reactions ArBr 3-F-C6H4Br Radical_Complex [3-F-C6H4•  •Mg(I)Br] surface complex ArBr->Radical_Complex Single Electron Transfer (SET) Wurtz 3,3'-Difluorobiphenyl (Wurtz Product) ArBr->Wurtz Mg Mg(0) Surface Grignard 3-F-C6H4MgBr (Desired Product) Radical_Complex->Grignard Radical Recombination Grignard->Wurtz + 3-F-C6H4Br Benzyne Benzyne Intermediate (via elimination, less likely) Grignard->Benzyne Elimination (minor pathway)

Caption: Grignard Formation and Potential Side Reactions.

To minimize these side reactions, ensure slow, controlled addition of the 3-fluorobromobenzene solution to the activated magnesium. This keeps the concentration of the aryl halide low and favors the desired reaction on the magnesium surface.

Q5: How can I quickly confirm that my Grignard reagent has formed before I proceed with my main reaction?

A5: A simple qualitative test can provide confidence. Since Grignard reagents are potent bases, their reaction with a proton source is vigorous. A "quench test" on a small aliquot is a reliable method.

Protocol 2: Qualitative Confirmation of Grignard Formation

Objective: To quickly verify the presence of the Grignard reagent.

Procedure:

  • Once the reaction appears complete (most of the magnesium is consumed), stop stirring and allow any solids to settle.

  • Under an inert atmosphere, carefully withdraw a small aliquot (~0.2 mL) of the supernatant solution via a dry syringe.

  • Inject this aliquot into a test tube containing ~1 mL of water or 1M HCl.

  • Positive Result: A vigorous reaction (bubbling/fizzing) and/or the formation of a white precipitate (magnesium salts) indicates the presence of a reactive Grignard reagent.

  • Negative Result: If no reaction occurs, the Grignard formation has failed, and you should revisit the troubleshooting steps.

For quantitative analysis, titration of an aliquot against a standard solution of I₂ or a known acid with an indicator like phenolphthalein is the standard method.

References
  • Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Available at: [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available at: [Link]

  • OperaChem. (2024, May 31). The mechanism of Grignard reaction: finally unravelled. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Available at: [Link]

  • So, J., & St-Denis, Y. (2002, October 24). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Available at: [Link]

  • PubChem. (n.d.). (3-Fluorophenyl) magnesium bromide | C6H4BrFMg | CID 6093568. Available at: [Link]

  • Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Available at: [Link]

  • Ashenhurst, J. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. Available at: [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorophenylmagnesium Bromide | C6H4BrFMg | CID 2778196. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Grignard Reaction. Department of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions. Available at: [Link]

  • Garvey, J. F., & DePuy, C. H. (n.d.). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in. Organometallics. Available at: [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available at: [Link]

  • California State University, Long Beach. (n.d.). 6. Grignard Reaction. Web Pages. Available at: [Link]

  • Wikipedia. (n.d.). Grignard reagent. Available at: [Link]

  • Clark, J. (n.d.). an introduction to grignard reagents. Chemguide. Available at: [Link]

  • Li, Y., et al. (2014, February 11). Transition-Metal-Free Synthesis of Fluorinated Arenes from Perfluorinated Arenes Coupled with Grignard Reagents. Organometallics. Available at: [Link]

  • Anker, M. D., et al. (n.d.). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. PMC. Available at: [Link]

  • Sciencemadness.org. (2016, February 18). Grignard successes and failures. Available at: [Link]

  • Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • University of Missouri–St. Louis. (n.d.). 19. The Grignard Reaction. Available at: [Link]

  • StudySmarter. (n.d.). Aromatic Reactions: Grignard Reaction to form Benzoic Acid. Available at: [Link]

  • YouTube. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Available at: [Link]

  • Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.

Sources

Troubleshooting

🔬 Diagnostic Dashboard: Why is my substrate defluorinating?

Welcome to the Fluorine Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent and frustrating challenges in synthetic organofluorine che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorine Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most persistent and frustrating challenges in synthetic organofluorine chemistry: unwanted defluorination side reactions .

Fluorine’s high electronegativity and the thermodynamic stability of metal-fluoride bonds often lead to unintended C–F bond cleavage during transition-metal catalysis and photoredox transformations. This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating protocols to help you preserve the integrity of your fluorinated targets.

Defluorination is rarely a random failure; it is a mechanistically driven side reaction. It typically occurs via two primary pathways depending on your reaction conditions:

  • Transition Metal Catalysis (Cross-Coupling): Driven by β -fluoride elimination , where a metal center inserts into a nearby bond and subsequently ejects a fluoride ion due to the high thermodynamic driving force of forming a Metal-Fluoride (M–F) bond[1].

  • Photoredox Catalysis: Driven by Single-Electron Transfer (SET) fragmentation , where the reduction of a polyfluorinated group generates a radical anion that rapidly expels a fluoride ion due to narrow redox windows between the starting material and the defluorinated product[2].

🛠️ Deep-Dive 1: Suppressing β -Fluoride Elimination in Cross-Coupling

The Problem: When performing Suzuki, Negishi, or Buchwald-Hartwig couplings on substrates containing fluoroalkyl groups (e.g., 2-bromo-6-(2,2,2-trifluoroethyl)pyridine), the oxidative addition complex is highly susceptible to β -fluoride elimination[3]. The metal center (e.g., Pd, Ni) forms a highly stable M–F bond, ejecting a difluoroalkene and killing the catalytic cycle.

The Causality & Solution: To prevent β -fluoride elimination, you must accelerate the desired downstream steps (transmetalation and reductive elimination) so they outcompete the elimination pathway.

  • Ligand Bulk and Electronics: Utilizing bulky, electron-rich ligands (like bipyridine-based ligands for Ni, or PCy 3​ for Pd/Ir) forces the metal center to undergo reductive elimination faster due to steric crowding, stabilizing the high-valent metal species and preventing β -elimination[3].

  • Temperature Control: Lowering the thermal energy of the system selectively suppresses the higher-activation-energy β -elimination pathway. For example, in iridium-catalyzed couplings of allylic alcohols, reducing the temperature from 60 °C to 40 °C maximizes product formation while completely minimizing defluorination[4].

G Start Fluorinated Ar-X + M(0) OxAdd Oxidative Addition [M(II)-Ar(F)-X] Start->OxAdd TransMet Transmetalation & Trapping OxAdd->TransMet Fast (Bulky Ligand) BetaF Beta-Fluoride Elimination (Undesired Defluorination) OxAdd->BetaF Slow Transmetalation High Temp RedElim Reductive Elimination (Desired Product) TransMet->RedElim MetalFluoride M-F Complex + Alkene (Catalyst Death) BetaF->MetalFluoride

Catalytic cycle of cross-coupling highlighting the divergent β-fluoride elimination pathway.

🛠️ Deep-Dive 2: Controlling SET Fragmentation in Photoredox Catalysis

The Problem: In photoredox catalysis, attempting to functionalize molecules adjacent to CF 3​ or CF 2​ H groups often leads to spontaneous defluorination. The electron geometries of the defluorinated products are highly similar to the starting polyfluorinated compounds, resulting in a dangerously narrow redox window[2].

The Causality & Solution: When the photocatalyst donates an electron to the substrate, the resulting radical anion can undergo a spin-center shift, ejecting a fluoride ion to form a more stable radical[5].

  • Alternative Activation (BDE vs. Redox): Instead of relying purely on redox potentials, shift to a Bond Dissociation Energy (BDE) activation model. Using co-catalysts like zirconocene leverages the strong fluorine affinity of Zr to selectively cleave specific bonds without over-reducing the entire fluoroalkyl chain, reversing traditional chemoselectivity[6].

  • Rapid Radical Trapping: Ensure the concentration of your radical trap (e.g., alkene or nucleophile) is high enough to intercept the intermediate radical before fluoride ejection can occur.

Photoredox PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light RadicalAnion Radical Anion [R-CF3]•- PC_star->RadicalAnion SET to Substrate Substrate R-CF3 Substrate Substrate->RadicalAnion Desired Rapid Trapping (Desired Product) RadicalAnion->Desired High Trap Conc. Defluorination Fluoride Ejection (-F-) Spin-Center Shift RadicalAnion->Defluorination Narrow Redox Window DefluorProduct Defluorinated Radical [R-CF2]• Defluorination->DefluorProduct

Photoredox SET pathways showing competitive fluoride ejection versus desired radical trapping.

📊 Quantitative Optimization Matrix

Use this data-driven matrix to adjust your reaction parameters. These modifications are proven to alter the kinetic balance in favor of product retention over defluorination.

Reaction ClassPrimary Defluorination TriggerOptimized Catalyst / LigandRecommended SolventOptimal TempMechanistic Rationale
Ni-Catalyzed Cross-Coupling Slow transmetalation allowing β -F eliminationNi(COD) 2​
  • Bipyridine derivatives
Dioxane or THF25–40 °CBipyridine stabilizes high-valent Ni, preventing β -elimination[3].
Ir-Catalyzed Allylation Thermal degradation of π -complexIr π -allyl complex + BIPHEPTHF (1.0 M)40 °CLowering temp from 60 °C to 40 °C prevents premature dehydrogenation[4].
Photoredox Functionalization Over-reduction (narrow redox window)[Ir(ppy) 2​ (dtbbpy)]PF 6​
  • Zirconocene
  • AcetonitrileAmbientZirconocene shifts activation from SET to BDE-driven cleavage[6].
    Hydrogenolysis of Benzyl Groups Pd-hydride insertion into C–F bond5% Pt on Carbon (replaces Pd/C)Refluxing Water100 °CPt matches substrate requirements, suppressing C–F cleavage seen with Pd[7].

    🧪 Standard Operating Procedure: Self-Validating Ni-Catalyzed Coupling of Fluoroalkyl Arenes

    This protocol is designed for the cross-coupling of β -fluorine-containing substrates (e.g., trifluoroethyl arenes) while suppressing defluorination. It includes self-validating checkpoints to ensure the catalytic cycle is proceeding correctly.

    Reagents:

    • Substrate: 2-Bromo-6-(2,2,2-trifluoroethyl)pyridine (1.0 equiv)

    • Catalyst: NiCl 2​ (dme) (10 mol%)

    • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

    • Base: K 3​ PO 4​ (milled, 2.0 equiv)

    • Solvent: Anhydrous Dioxane (0.1 M)

    Step-by-Step Methodology:

    • Preparation of the Pre-Catalyst Complex: In a nitrogen-filled glovebox, combine NiCl 2​ (dme) and dtbbpy in 2 mL of anhydrous dioxane. Stir for 15 minutes at room temperature.

      • Self-Validation Checkpoint: The solution must turn a deep, vibrant green/blue. This indicates successful ligand coordination. If the solution remains pale or precipitates, the ligand has oxidized, and β -F elimination will dominate.

    • Substrate & Base Addition: Add the fluorinated aryl bromide and the finely milled K 3​ PO 4​ to the reaction vial. The use of a mild, insoluble base like K 3​ PO 4​ ensures a slow, controlled transmetalation rate that matches the oxidative addition, preventing the buildup of unstable intermediates[4].

    • Temperature-Controlled Initiation: Seal the vial, remove it from the glovebox, and place it in a pre-heated aluminum block set strictly to 40 °C .

      • Causality Note: Exceeding 40 °C provides the activation energy required for the Ni(II) intermediate to undergo β -fluoride elimination[4].

    • Reaction Monitoring: Stir vigorously (1000 rpm) for 12 hours. Monitor via GC-MS or 19 F NMR.

      • Self-Validation Checkpoint: Take an aliquot for 19 F NMR. The presence of a singlet near -65 ppm confirms the intact CF 3​ group. The appearance of doublets or multiplets in the -90 to -110 ppm range is a diagnostic indicator that difluoroalkene byproducts (defluorination) are forming.

    • Quench and Workup: Quench the reaction by exposing it to air and filtering through a short pad of silica to remove the nickel-fluoride salts (which trap any trace eliminated fluoride).

    ❓ Frequently Asked Questions (FAQs)

    Q1: I am running a Suzuki coupling with a CF 3​ -containing aryl bromide, and my yield is low with significant mass balance missing. Is it defluorination? A: Yes, highly likely. When β -fluoride elimination occurs, the resulting difluoroalkene is often volatile or prone to rapid polymerization, which explains the missing mass balance[8]. Switch your ligand to a bulkier phosphine (e.g., XPhos or BrettPhos) and lower the temperature to 40 °C to force reductive elimination.

    Q2: Why does changing the base from Cs 2​ CO 3​ to K 3​ PO 4​ reduce defluorination in my experiments? A: Strong, highly soluble bases can generate naked fluoride ions in situ or accelerate the formation of off-cycle anionic metal complexes that are prone to fragmentation. Milder, heterogeneous bases like K 3​ PO 4​ regulate the transmetalation step, keeping the concentration of reactive intermediates low and stable[4].

    Q3: In my photoredox reaction, I am seeing mono-defluorination of my CF 3​ group to a CF 2​ H group. How do I stop this? A: Your photocatalyst is too strongly reducing. The electron geometries of CF 3​ and CF 2​ H are similar, creating a narrow redox window[2]. You must either switch to a photocatalyst with a lower reduction potential (e.g., switching from an Ir-based catalyst to a milder Ru-based one) or increase the concentration of your radical trap to intercept the radical anion before the spin-center shift ejects the fluoride[5].

    📚 References

    • Synthetic Advantages of Defluorinative C–F Bond Functionalization. National Institutes of Health (NIH). Available at:[Link]

    • Consecutive iridium catalyzed C–C and C–H bond forming hydrogenations for the diastereo- and enantioselective synthesis of syn-3-fluoro-1-alcohols. National Institutes of Health (NIH). Available at:[Link]

    • Photocatalytic redox-neutral selective single C(sp3)–F bond activation of perfluoroalkyl iminosulfides with alkenes and water. RSC Publishing. Available at:[Link]

    • Reversing the Chemoselectivity in Photocatalytic C–F Bond Cleavage Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv. Available at:[Link]

    • Multiphoton photoredox catalysis enables selective hydrodefluorinations. RHHZ. Available at:[Link]

    Sources

    Optimization

    Overcoming steric hindrance in 1,1-disubstituted cyclohexane synthesis

    Technical Support Center: Synthesis of 1,1-Disubstituted Cyclohexanes This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Synthesis of 1,1-Disubstituted Cyclohexanes

    This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with creating 1,1-disubstituted, or gem-disubstituted, cyclohexane scaffolds. These structures are crucial building blocks in medicinal chemistry and materials science, yet their synthesis is frequently complicated by steric hindrance. This resource provides in-depth troubleshooting, detailed protocols, and alternative strategies to overcome these synthetic hurdles.

    Frequently Asked Questions (FAQs)

    Q1: My gem-dialkylation of cyclohexanone is resulting in low yields and a mixture of mono- and di-alkylated products. What is the primary cause?

    A1: This is a classic problem of sterically hindered alkylation. After the first alkyl group is installed, the steric bulk significantly impedes the approach of the second electrophile to the same carbon. Furthermore, the mono-alkylated product can be deprotonated at the less hindered α-carbon, leading to undesired 2,6-disubstitution. Key factors to investigate are the strength and steric nature of your base, the reactivity of your electrophile, and the reaction conditions.[1]

    Q2: I am observing significant O-alkylation instead of the desired C-alkylation. How can I improve the selectivity?

    A2: The competition between C- and O-alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory and the nature of the enolate. Aprotic solvents like THF or dioxane generally favor C-alkylation. The choice of counter-ion is also critical; lithium ions (from LDA) tend to coordinate more tightly with the oxygen atom of the enolate, which can sometimes favor C-alkylation, whereas potassium ions (from KHMDS) may lead to a more "naked," reactive enolate where O-alkylation can be more competitive depending on the electrophile.

    Q3: Are there alternatives to direct sequential alkylation for synthesizing 1,1-disubstituted cyclohexanes?

    A3: Yes, when direct alkylation fails, several powerful alternative strategies exist. These include:

    • Ring-Closing Metathesis (RCM): Build an acyclic precursor with the desired substituents and then form the ring.[2][3][4]

    • Thorpe-Ziegler Reaction: An intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone, which can be hydrolyzed and further modified.[5][6][7][8]

    • Intramolecular Heck Reaction: A palladium-catalyzed cyclization that is highly effective for creating congested quaternary carbon centers.[9][10][11]

    Troubleshooting In-Depth: The Gem-Dialkylation of Cyclohexanones

    Problem: Low Yield and Incomplete Conversion to the Di-substituted Product

    This is the most common failure mode, where the second alkylation is inefficient due to steric crowding.

    Causality Chain:

    • Initial Alkylation: The first electrophile adds to the cyclohexanone enolate.

    • Increased Steric Hindrance: The newly introduced R-group sterically shields the α-carbon.

    • Second Deprotonation: The base must now deprotonate a more hindered α-proton to form the second enolate.

    • Second Alkylation: The second electrophile must approach this sterically congested enolate. Both steps 3 and 4 are kinetically disfavored.

    G start Low Yield in Gem-Dialkylation base Modify Base System start->base Is enolate formation complete? electrophile Enhance Electrophile Reactivity start->electrophile Is the second addition slow? conditions Adjust Reaction Conditions start->conditions Are side reactions occurring? base_sol1 Switch to a stronger, non-nucleophilic base (e.g., LDA -> KHMDS or NaHMDS). Provides a less-coordinated, more reactive enolate. base->base_sol1 Solution elec_sol1 Change from R-Br to R-I. Iodide is a better leaving group, increasing reaction rate. electrophile->elec_sol1 Solution cond_sol1 Increase temperature moderately (-78°C to -40°C). Use microwave irradiation to overcome kinetic barriers. conditions->cond_sol1 Solution alternative Consider Alternative Strategy base_sol1->alternative If issues persist elec_sol1->alternative If issues persist cond_sol1->alternative If issues persist

    Caption: Troubleshooting Decision Tree for Gem-Dialkylation.

    Solution Protocols & Deeper Insights

    1. Optimizing the Base and Solvent System

    The choice of base is critical for efficient deprotonation.

    BasepKa (Conjugate Acid)Common SolventKey Characteristics & Insights
    LDA (Lithium diisopropylamide)~36THFThe workhorse. Its lithium counter-ion coordinates to the enolate oxygen, which can sometimes reduce O-alkylation. However, its bulk can be a disadvantage for deprotonating a sterically hindered mono-alkylated ketone.
    KHMDS / NaHMDS ~26THF, ToluenePotassium or Sodium Hexamethyldisilazide. These bases are very strong and non-nucleophilic. The larger K+ or Na+ cations lead to a "freer" or more reactive enolate, which can accelerate the second alkylation. Often the best choice for hindered systems.
    NaH (Sodium Hydride)~35THF, DMFA solid base that requires careful handling. It can be effective but often requires higher temperatures, which may promote side reactions like aldol condensation.[1]

    2. Phase-Transfer Catalysis (PTC) for Alkylation

    For certain substrates, PTC can be a powerful and scalable alternative. This method avoids the need for cryogenic temperatures and strong organometallic bases.

    • Principle: A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) transfers a hydroxide or other anion from an aqueous or solid phase into the organic phase containing the cyclohexanone derivative.[12] This creates a highly reactive, "naked" enolate in the organic phase.

    • Typical Conditions: Cyclohexanone derivative in toluene, 50% aqueous NaOH, and a catalytic amount of a phase-transfer agent.[13]

    • Advantages: High selectivity for mono-alkylation can often be achieved, and the conditions are industrially scalable.[13] It is particularly useful for generating carbanions for reactions.[12]

    Alternative Synthetic Strategies

    When direct alkylation is not feasible, redesigning the synthesis is the most effective approach.

    Strategy 1: Ring-Closing Metathesis (RCM)

    RCM is a premier strategy for forming cyclic and spirocyclic systems under mild conditions.[2][3][4] The logic is to first construct a di-alkenyl acyclic precursor and then use a ruthenium catalyst (e.g., Grubbs' catalyst) to form the ring.

    Caption: General workflow for RCM synthesis of 1,1-disubstituted cyclohexanes.

    • Key Advantage: This method completely bypasses the steric hindrance issue of sequential alkylation on a pre-formed ring. It has been used successfully to create spirocyclic compounds where an oxygen or nitrogen atom is part of the ring.[14]

    • Catalyst Choice: Grubbs' first, second, or third-generation catalysts are commonly used, with the choice depending on the specific substrate and desired reactivity.[3]

    Strategy 2: The Thorpe-Ziegler Reaction

    This classic reaction involves the intramolecular cyclization of a dinitrile, followed by hydrolysis, to yield a cyclic ketone.[5][8] It is conceptually similar to the Dieckmann condensation.[7]

    • Mechanism: A strong base deprotonates the α-carbon of one nitrile, which then attacks the carbon of the second nitrile intramolecularly.[6] This forms a cyclic enamine intermediate, which is then hydrolyzed to the ketone.[5][6]

    • When to Use It: This method is particularly useful when the required dinitrile precursor is readily accessible. It excels in forming both small and large rings.[5]

    Strategy 3: Intramolecular Heck Reaction

    The palladium-catalyzed intramolecular Heck reaction is exceptionally powerful for creating sterically congested quaternary carbon centers, including those in 1,1-disubstituted (spiro) systems.[9][11]

    • Principle: An aryl or vinyl halide within a molecule undergoes oxidative addition to a Pd(0) catalyst. The resulting organopalladium species then undergoes an intramolecular migratory insertion with an alkene moiety in the same molecule.[11]

    • Stereocontrol: This reaction can be rendered asymmetric by using chiral ligands like BINAP, allowing for the enantioselective synthesis of complex structures.[15]

    • Forcing Conditions: For highly congested centers, forcing conditions such as higher temperatures (e.g., 150 °C) may be necessary to drive the reaction to completion.[9]

    References

    • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.

    • Stereoselective Double Ring Closing Metathesis Reactions in the Synthesis of Spirocyclic Compounds. Synlett.

    • Use of the Intramolecular Heck Reaction for Forming Congested Quaternary Carbon Stereoenters. Journal of the American Chemical Society.

    • Selective generation of quaternary all-carbon-centres through Heck-cyclisations: synthesis of mesembrane. Chemical Communications.

    • Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Exploratory Studies of Intramolecular Heck Reactions of (Z)-α,β-Unsaturated Anilides and Mechanistic Investigations of Asymmetric Heck Reactions Proceeding via Neutral Intermediates. ACS Publications.

    • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem.

    • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Quimica Nova.

    • Intramolecular Heck reaction. Wikipedia.

    • Synthesis of spiro-cyclics via ring-closing metathesis. Arkat USA.

    • Thorpe reaction. chemeurope.com.

    • Thorpe reaction. Wikipedia.

    • Combining Ring-Closing Metathesis and Hydroformylation Strategies: A Novel Approach to Spirocyclic γ-Butyrolactones. The Journal of Organic Chemistry.

    • A Study of the Thorpe-Ziegler Reaction in Very Mild Conditions. Taylor & Francis Online.

    • Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. MDPI.

    • Synthesis of Spirocyclic Butenolides by Ring Closing Metathesis. Synlett.

    • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Nature.

    • Tandem Reaction Sequences. Macmillan Group, Princeton University.

    • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI.

    • Disubstituted cyclohexane (video). Khan Academy.

    • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews.

    • Strategies to prevent dialkylation in 2-Benzylcyclohexanone preparation. Benchchem.

    • Disubstituted Cyclohexanes. Lumen Learning.

    • Is a Phase Transfer Catalyst Really Needed for gem-Dihalocyclopropanation of Alkenes with Haloforms in the Presence of Alkali Metal Hydroxide? BazTech.

    • 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts.

    • Phase transfer catalysis: Chemistry and engineering. Sadhana.

    • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.

    Sources

    Troubleshooting

    Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Fluorinated Amines

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of fluorinated amine salts.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic behavior of fluorinated amine salts. The introduction of fluorine into amine scaffolds is a masterstroke in drug design—it modulates basicity, enhances membrane permeability, and improves metabolic stability . However, this structural modification fundamentally alters the physicochemical properties of the resulting hydrochloride (HCl) salts, often rendering them highly hygroscopic or even deliquescent.

    This guide is designed to move beyond generic advice. Here, we will dissect the causality behind these handling challenges and provide self-validating, field-proven protocols to ensure the integrity of your analytical and synthetic workflows.

    Part 1: The Causality of Hygroscopicity in Fluorinated Amines

    To troubleshoot effectively, we must first understand the underlying chemistry. Why do fluorinated amine HCl salts turn into sticky gums on your spatula?

    • Inductive pKa Depression: Fluorine is the most electronegative element. When positioned near an amine (e.g., β-fluoroamines), its strong electron-withdrawing inductive effect pulls electron density away from the nitrogen, significantly lowering the pKa of the conjugate acid .

    • Crystal Lattice Vulnerability: While HCl salt formation is a standard pharmaceutical approach to improve aqueous solubility, the chloride counterion acts as a strong hydrogen-bond acceptor for atmospheric water vapor . Because the fluorinated amine is less basic, the ionic bond in the HCl salt is often weaker compared to non-fluorinated analogs. If the hydration energy of the salt exceeds its crystal lattice energy, the compound will aggressively absorb moisture from the air, leading to rapid phase transformation (deliquescence).

    Quantitative Data Summary: Basicity and Moisture Uptake

    The following table summarizes how fluorination impacts basicity and handling requirements.

    Compound ClassTypical pKaHygroscopicity (Δ Mass at 80% RH)KF Titration Buffer Required
    Alkyl Amine Free Base9.0 - 10.5LowSalicylic Acid (pH > 8)
    Alkyl Amine HCl Salt9.0 - 10.5Moderate to High (5-10%)None (Usually pH 5-8)
    β-Fluoroalkyl Amine HCl7.0 - 8.5Very High (>10%)Imidazole (if pH < 5)
    Aryl Amine HCl Salt4.0 - 5.0High (Deliquescent)Imidazole (pH < 5)
    Fluorinated Aryl Amine HCl2.0 - 3.5Extreme (Deliquescent)Imidazole (pH < 5)

    Part 2: Troubleshooting Guides & FAQs

    FAQ 1: My fluorinated amine HCl salt turns into a sticky paste during weighing. How can I obtain an accurate mass?

    The Causality: Atmospheric moisture condenses on the cold surface of the storage vial and immediately hydrates the exposed salt lattice. Static electricity from the dry powder further exacerbates handling by causing the compound to jump and stick to the spatula.

    The Solution: You must isolate the system from atmospheric moisture and static charge using a Glovebox Weighing Workflow.

    WeighingWorkflow A 1. Equilibrate Sealed Container B 2. Transfer to Inert Glovebox A->B C 3. Anti-Static Treatment B->C D 4. Weigh by Difference C->D E 5. Store in Vacuum Desiccator D->E

    Caption: Workflow for weighing highly hygroscopic pharmaceutical salts in a controlled environment.

    Protocol 1: Self-Validating Glovebox Weighing by Difference
    • Step 1: Thermal Equilibration. Allow the sealed reagent bottle to reach room temperature in a desiccator before opening. Rationale: Opening a cold vial causes immediate condensation of ambient humidity onto the hygroscopic powder.

    • Step 2: Inert Transfer. Move the vial, a tared receiving flask (with a septum/cap), and an anti-static gun into a nitrogen or argon-purged glovebox (RH < 1%).

    • Step 3: Static Mitigation. Discharge the spatula and receiving vessel using the anti-static gun. Rationale: Fluorinated powders are highly susceptible to static cling, which leads to mass loss during transfer.

    • Step 4: Weighing by Difference. Weigh the stock vial containing the compound. Transfer an estimated amount to the receiving flask. Seal both containers. Reweigh the stock vial. The difference is your exact transferred mass.

    • Validation Check: Place the sealed receiving flask on the analytical balance and observe the readout for 60 seconds. If the mass continuously increases, your seal is compromised and moisture is entering the system. Abort, re-seal, and re-evaluate your closure.

    FAQ 2: Our Karl Fischer (KF) titration results for moisture content are drifting and irreproducible. What is going wrong?

    The Causality: The Karl Fischer reaction is strictly stoichiometric only within a pH range of 5.5 to 8.0 . Fluorinated amine HCl salts, due to their depressed pKa, can act as strong acids in the methanolic KF solvent, dropping the pH below 5.0. At this acidic pH, the reaction kinetics slow down drastically, causing the instrument to continuously add titrant (drifting endpoint) and falsely inflating the water content .

    KFTitration Start Fluorinated Amine HCl Salt Sample Check Assess Solution pH in KF Solvent Start->Check Acidic pH < 5 (Acidic) Check->Acidic Ideal pH 5 - 8 (Ideal) Check->Ideal Basic pH > 8 (Basic Free Base) Check->Basic Imid Add Imidazole Buffer Acidic->Imid Titrate Execute Volumetric KF Titration Ideal->Titrate Salic Add Salicylic Acid Buffer Basic->Salic Imid->Titrate Salic->Titrate

    Caption: Decision tree for Karl Fischer titration of amine salts to maintain optimal pH.

    Protocol 2: Buffered Karl Fischer Titration for Amine Salts
    • Step 1: System Preparation. Fill the volumetric KF titration cell with dry methanol (or a non-methanol solvent if ketones/aldehydes are present).

    • Step 2: Background Drift Validation. Start the instrument and allow it to titrate background moisture. Validation Check: Do not proceed until the drift rate stabilizes below 10 µ g/min . A higher drift indicates a leak in the cell or exhausted molecular sieves.

    • Step 3: pH Adjustment. Add 5-10 grams of anhydrous imidazole to the titration cell. Rationale: Imidazole acts as a weak base to buffer the highly acidic fluorinated HCl salt, keeping the solvent pH in the optimal 5.5–8.0 range.

    • Step 4: Sample Injection. Rapidly introduce 50-100 mg of the hygroscopic salt using a specialized weighing boat or a dry syringe (if dissolved in anhydrous solvent). Enter the exact mass.

    • Step 5: Titration and Recovery Validation. Run the titration. Validation Check: Post-titration, inject exactly 10.0 µL of pure water (10.0 mg) and run the titration again. If the recovery is not 98-102%, your buffer capacity is exhausted or side reactions are occurring.

    References

    • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

    • Title: Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines Source: PubMed Central (PMC) / NIH URL: [Link]

    • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI - Pharmaceutics URL: [Link]

    • Title: Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

    • Title: Hydranal Manual for Karl Fischer Titration Source: Greyhound Chromatography URL: [Link]

    Reference Data & Comparative Studies

    Validation

    A Comparative Analysis of N-Methyl-D-Aspartate (NMDA) Receptor Potency: [1-(3-Fluorophenyl)cyclohexyl]methanamine versus Ketamine

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the anticipated N-methyl-D-aspartate (NMDA) receptor potency of the research chemical [1-(3-Fluorop...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth, objective comparison of the anticipated N-methyl-D-aspartate (NMDA) receptor potency of the research chemical [1-(3-Fluorophenyl)cyclohexyl]methanamine against the well-characterized dissociative anesthetic, Ketamine. As direct comparative experimental data for [1-(3-Fluorophenyl)cyclohexyl]methanamine is not available in peer-reviewed literature, this analysis is grounded in established structure-activity relationships (SAR) within the arylcyclohexylamine class and utilizes data from the closest structural and functional analogs to provide a scientifically robust, inferential comparison.

    Introduction: The Enduring Legacy and Evolution of Arylcyclohexylamines

    The arylcyclohexylamine chemical class is of significant interest in pharmacology and neuroscience, primarily due to its members' potent activity as non-competitive antagonists of the NMDA receptor.[1] This mechanism is responsible for the anesthetic, analgesic, and, in some cases, psychotomimetic effects characteristic of these compounds.[2] The prototypical arylcyclohexylamine, phencyclidine (PCP), was initially explored as an anesthetic but its clinical use was halted due to severe psychotomimetic side effects.[1] This led to the development of Ketamine, which offered a more favorable clinical profile and has become an indispensable tool in anesthesia and, more recently, a revolutionary rapid-acting treatment for depression.[1][3]

    The continued exploration of this scaffold has led to the synthesis of numerous analogs, driven by the search for compounds with fine-tuned pharmacological profiles—separating therapeutic effects from adverse reactions.[2] [1-(3-Fluorophenyl)cyclohexyl]methanamine represents one such exploratory compound. This guide aims to predict its potency relative to Ketamine by dissecting their structural differences and applying known SAR principles, supported by experimental data from key analogs.

    Structural and Mechanistic Framework

    The potency of any arylcyclohexylamine at the NMDA receptor is dictated by its molecular structure. The core scaffold consists of a cyclohexane ring with an amine-containing group and an aryl (typically phenyl) group attached to the same carbon.[2] Modifications to any of these three components can dramatically alter binding affinity and functional activity.

    Key Structural Differences:

    • Aryl Substitution: Ketamine possesses a chlorine atom at the 2-position of its phenyl ring (2-Cl). The compound of interest, [1-(3-Fluorophenyl)cyclohexyl]methanamine, features a fluorine atom at the 3-position (3-F).

    • Cyclohexane Ring: Ketamine contains a carbonyl group at the 2-position of the cyclohexane ring (a cyclohexanone). [1-(3-Fluorophenyl)cyclohexyl]methanamine has an unmodified cyclohexane ring.

    • Amine Group: Ketamine has a secondary N-methylamine group (-NHCH3). [1-(3-Fluorophenyl)cyclohexyl]methanamine has a primary methanamine group (-CH2NH2).

    Mechanism of Action: NMDA Receptor Antagonism

    Both compounds are presumed to share the primary mechanism of action for this class: non-competitive antagonism of the NMDA receptor. They bind to a site located within the receptor's ion channel, often referred to as the "PCP binding site," thereby blocking the influx of Ca2+ ions that would normally occur upon receptor activation by the co-agonists glutamate and glycine.[1][4] This blockade of excitatory neurotransmission underlies the dissociative anesthetic state.

    NMDA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor (Closed Channel) Glutamate_Vesicle->NMDA_R Glutamate + Glycine (Co-agonists) NMDA_R_Open NMDA Receptor (Open Channel) NMDA_R->NMDA_R_Open Activation Ca_Influx Ca²+ Influx NMDA_R_Open->Ca_Influx Signal Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signal Ketamine Ketamine / Analog Ketamine->NMDA_R_Open Binds to PCP Site Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis P1 Homogenize Rat Brain in Buffer P2 Centrifuge & Wash to Isolate Membranes P1->P2 P3 Determine Protein Concentration P2->P3 A3 Initiate with Membranes P3->A3 A1 Plate Co-agonists & Test Compound Dilutions A2 Add Radioligand ([³H]MK-801) A1->A2 A2->A3 A4 Incubate to Equilibrium A3->A4 D1 Rapid Vacuum Filtration A4->D1 D2 Scintillation Counting D1->D2 D3 Calculate IC₅₀ & Kᵢ D2->D3 Result Final Affinity Value (Kᵢ) D3->Result

    Caption: Experimental workflow for the NMDA receptor competitive binding assay.

    Discussion and Future Directions

    The structure-activity relationships within the arylcyclohexylamine class provide a strong basis for inferring the potency of novel analogs. The available data strongly suggests that the 3-fluoro substitution on the phenyl ring is a powerful potentiating modification. The analog 1-(3-fluorophenyl)cycloheptanamine, which shares this key feature with the target compound, demonstrates a binding affinity for the NMDA receptor that is more than double that of (S)-Ketamine. [5] This is significant because it overcomes the potency-reducing effect typically seen with the removal of the N-methyl group (as observed in the Ketamine-to-Norketamine transition). [6]While the target compound features a cyclohexyl ring (not cycloheptyl) and a methanamine group (-CH2NH2) rather than a simple primary amine (-NH2), the dominant effect of the 3-fluoro substitution is likely to be preserved. Therefore, the primary scientific prediction is that [1-(3-Fluorophenyl)cyclohexyl]methanamine is a highly potent NMDA receptor antagonist, likely exceeding the potency of Ketamine.

    Limitations and Future Work: This guide is based on inference from the closest available analogs. To definitively establish the potency of [1-(3-Fluorophenyl)cyclohexyl]methanamine, direct experimental validation is essential. Future research should include:

    • Direct Radioligand Binding: Performing the assay described in Section 4 to determine the precise Ki value of the compound.

    • In Vitro Functional Assays: Using electrophysiology (e.g., patch-clamp) to measure the compound's ability to inhibit NMDA receptor-mediated currents in neurons.

    • In Vivo Behavioral Studies: Conducting head-to-head comparisons with Ketamine in animal models of anesthesia, analgesia, and dissociative-like behaviors to determine its relative in vivo potency and therapeutic index.

    Conclusion

    By systematically analyzing the structure-activity relationships of arylcyclohexylamines and leveraging experimental data from a close structural analog, we can project that [1-(3-Fluorophenyl)cyclohexyl]methanamine is a potent NMDA receptor antagonist. The presence of a fluorine atom at the 3-position of the phenyl ring appears to be a critical determinant of high affinity, likely making the compound more potent than Ketamine at the molecular target. This analysis underscores the importance of aryl ring substitutions in modulating the activity of this pharmacologically significant class of compounds. Definitive confirmation of this inferred potency awaits direct experimental characterization.

    References

    • Arylcyclohexylamine - Wikipedia.

    • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines. Bentham Science Publishers.

    • Designing Novel Arylcycohexylamines! Or: Arylcyclohexylamines You Can Know and Love. Bluelight.org. (2020).

    • Emnett, C. M., et al. (2016). A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons. Scientific Reports.

    • Brady, K. T., Balster, R. L., & May, E. L. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Journal of Pharmacology and Experimental Therapeutics.

    • Abiero, A., et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. ResearchGate.

    • Koek, W., et al. (2017). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Behavioural Pharmacology.

    • Abelian, A. (2024). An analysis of the structure activity relations of 24 2'-Oxo substituted Arycyclohexylamines. Nervewing.

    • Ouyang, X., Mukherjee, J., & Yang, Z. (1996). Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore. Nuclear Medicine and Biology.

    • The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology. Benchchem. (2025).

    • Tesmer, L., et al. (2019). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Molecular Pharmaceutics.

    • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences.

    • Emnett, C., et al. (2016). A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons. Washington University School of Medicine.

    • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals.

    • Kornhuber, J., et al. (1995). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology: Molecular Pharmacology Section.

    • Loo, P. S., et al. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. Neuroscience Letters.

    • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE.

    • Use of PCA (1-phenylcyclohexylamine) as a precursor. Erowid.

    • Wang, Z., et al. (2024). In vitro and in vivo metabolic study of three new psychoactive β-keto-arylcyclohexylamines. Journal of Analytical Toxicology.

    • 3-Fluorodeschloroketamine - Wikipedia.

    • Dinis-Oliveira, R. J. (2017). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic Science Research.

    • Abiero, A., et al. (2021). 1-Phenylcyclohexan-1-amine hydrochloride (PCA HCl) alters mesolimbic dopamine system accompanied by neuroplastic changes: A neuropsychopharmacological evaluation in rodents. Neurochemistry International.

    • Wang, C., et al. (1999). Chronic phencyclidine increases NMDA receptor NR1 subunit mRNA in rat forebrain. Molecular Brain Research.

    • Nagata, R., et al. (2003). Cyclohexylamine derivative as subtype selective nmda receptor antagonists. Google Patents.

    • Xi, D., et al. (2003). Short and long term changes in NMDA receptor binding in mouse brain following chronic phencyclidine treatment. Brain Research.

    • Lynch, D. R. Pcp and the NMDA Receptor. Grantome.

    • Pelletier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate.

    • Dargan, P. I., & Wood, D. M. (Eds.). (2013). Arylcyclohexylamines – Knowledge and References. Novel Psychoactive Substances: Classification, Pharmacology and Toxicology.

    Sources

    Comparative

    A Researcher's Guide to the Selectivity Profiles of Novel Psychoactive Substances: NMDA vs. Sigma Receptors

    In the rapidly evolving landscape of neuroscience and pharmacology, understanding the molecular targets of novel psychoactive substances (NPS) is paramount for both elucidating their mechanisms of action and predicting t...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the rapidly evolving landscape of neuroscience and pharmacology, understanding the molecular targets of novel psychoactive substances (NPS) is paramount for both elucidating their mechanisms of action and predicting their physiological effects. This guide provides an in-depth comparison of the selectivity profiles of several classes of NPS for two critical and often overlapping targets: the N-methyl-D-aspartate (NMDA) receptor and the Sigma (σ) receptors (σ₁ and σ₂). For researchers and drug development professionals, discerning the affinity of a compound for these distinct receptor systems is a critical step in characterizing its potential therapeutic or toxicological profile.

    The Dichotomy of Dissociative Action: An Introduction to NMDA and Sigma Receptors

    The subjective effects of many dissociative NPS, such as phencyclidine (PCP) and ketamine analogues, were historically attributed solely to their action as NMDA receptor antagonists.[1] However, a growing body of evidence reveals that many of these compounds also exhibit significant affinity for Sigma receptors, a unique class of intracellular proteins that modulate a wide array of cellular functions.[1][2] This dual activity complicates the pharmacological picture and underscores the necessity of comprehensive selectivity profiling.

    The NMDA Receptor: A cornerstone of excitatory neurotransmission, the NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block.[3] Antagonism at the NMDA receptor, particularly at the phencyclidine (PCP) site within the ion channel, is the primary mechanism behind the dissociative effects of drugs like ketamine and PCP.[2]

    The Sigma Receptors: Once misclassified as opioid receptors, Sigma receptors are now understood to be distinct entities.[4]

    • Sigma-1 (σ₁) Receptor: This protein primarily resides at the endoplasmic reticulum (ER)-mitochondrion interface and functions as a molecular chaperone.[5] It modulates a variety of signaling pathways through protein-protein interactions, influencing calcium signaling, ion channel function, and cellular stress responses.[5][6]

    • Sigma-2 (σ₂) Receptor: Identified as the transmembrane protein 97 (TMEM97), this receptor is involved in cholesterol homeostasis and cell proliferation.[7][8] It is often overexpressed in cancer cells and is a target for anti-tumor agents.[7]

    The engagement of these different receptors can lead to vastly different downstream cellular consequences. Therefore, determining whether an NPS preferentially targets NMDA receptors, Sigma receptors, or both, is fundamental to understanding its complete pharmacological profile.

    Quantifying Selectivity: A Comparative Analysis of Binding Affinities

    The primary method for quantifying a compound's affinity for a specific receptor is the radioligand binding assay, which yields the inhibition constant (Ki).[9] The Ki value represents the concentration of a drug required to occupy 50% of the receptors in the absence of a competing ligand; a lower Ki value signifies a higher binding affinity.[9][10]

    The following table summarizes the binding affinities (Ki, in nM) of several well-known dissociative NPS and their analogues for the NMDA, Sigma-1, and Sigma-2 receptors.

    CompoundClassNMDA Receptor (PCP Site) Ki (nM)Sigma-1 (σ₁) Receptor Ki (nM)Sigma-2 (σ₂) Receptor Ki (nM)
    Phencyclidine (PCP) Arylcyclohexylamine58.713623.4
    Ketamine Arylcyclohexylamine470>10,000>10,000
    3-MeO-PCP Arylcyclohexylamine20[8]42[8]>10,000[8]
    Methoxetamine (MXE) Arylcyclohexylamine61.68974,770
    3-MeO-PCE Arylcyclohexylamine30.24421,810
    4-MeO-PCP Arylcyclohexylamine2221431,110
    Diphenidine Diarylethylamine1142,7202,120
    Methoxphenidine (MXP) Diarylethylamine2131,4101,060

    Data for PCP, Ketamine, MXE, 3-MeO-PCE, 4-MeO-PCP, Diphenidine, and Methoxphenidine are primarily from Roth et al. (2013)[2] and other cited sources where noted.

    Analysis of Selectivity:

    • High NMDA Selectivity: Ketamine is a classic example of a compound with high selectivity for the NMDA receptor over Sigma receptors, with a Ki value orders of magnitude lower for the former.[2]

    • Mixed NMDA/Sigma-1 Affinity: 3-MeO-PCP demonstrates potent affinity for both the NMDA receptor (Ki = 20 nM) and the Sigma-1 receptor (Ki = 42 nM), suggesting its pharmacological effects are likely a composite of actions at both targets.[8]

    • Sigma-2 Activity: Phencyclidine (PCP) itself shows a notable affinity for the Sigma-2 receptor, which may contribute to its complex psychotomimetic effects.[2]

    • Diarylethylamines: Compounds like diphenidine and methoxphenidine show a clear preference for the NMDA receptor but still possess micromolar affinity for Sigma receptors.

    Signaling Pathways: Visualizing the Downstream Consequences

    The differential binding affinities translate into the activation of distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the cellular impact of an NPS.

    NMDA Receptor Signaling

    Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺. This calcium influx acts as a critical second messenger, initiating multiple downstream pathways, including the activation of protein kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Src family of tyrosine kinases. These pathways converge on the nucleus to regulate gene expression, notably through the transcription factor CREB (cAMP response element-binding protein), which is vital for long-term potentiation (LTP) and memory formation.[3][11]

    NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (PCP Site) Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Mg Mg²⁺ NMDAR->Mg Depolarization Relieves Block Ca2_ion Ca²⁺ Influx NMDAR->Ca2_ion Channel Opens CaMKII CaMKII Ca2_ion->CaMKII Activates PKC PKC Ca2_ion->PKC Activates CREB CREB CaMKII->CREB Phosphorylates Src Src Kinase PKC->Src Activates Src->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene Regulates

    Caption: NMDA Receptor ionotropic signaling pathway.

    Sigma-1 Receptor Signaling

    The Sigma-1 receptor acts as an intracellular signaling modulator.[6] In its resting state, it is complexed with another chaperone protein, BiP. Upon stimulation by an agonist ligand, the Sigma-1 receptor dissociates from BiP and can then interact with a multitude of "client" proteins, including ion channels (e.g., K⁺ channels, NMDA receptors) and G-protein coupled receptors, thereby modulating their activity.[5] This translocation and interaction with various effectors is a key feature of its function.

    Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Modulation S1R_BiP σ₁ Receptor-BiP Complex (Inactive) S1R_Active Active σ₁ Receptor S1R_BiP->S1R_Active Dissociates from BiP IP3R IP₃ Receptor S1R_Active->IP3R Stabilizes Ion_Channels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_Active->Ion_Channels Translocates & Modulates Activity GPCRs GPCRs S1R_Active->GPCRs Translocates & Modulates Activity NMDAR_mod NMDA Receptors S1R_Active->NMDAR_mod Translocates & Modulates Activity Ca_Signaling Ca²⁺ Signaling IP3R->Ca_Signaling Modulates ER-Mito Ca²⁺ flux Ligand NPS Ligand (Agonist) Ligand->S1R_BiP Stimulation Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Stimulation

    Caption: Sigma-1 Receptor chaperone signaling pathway.

    Sigma-2 (TMEM97) Receptor Signaling

    The Sigma-2 receptor/TMEM97 is implicated in cell proliferation and cholesterol transport.[7][8] It can interact with progesterone receptor membrane component 1 (PGRMC1) and influences signaling pathways such as the mTOR/S6K1 pathway, which is a central regulator of cell growth and survival.[8] Agonism at Sigma-2 receptors has been shown to induce apoptosis in tumor cells, often through caspase-3 activation.[4]

    Sigma2_Signaling cluster_membrane_er ER / Plasma Membrane cluster_intracellular_s2 Intracellular Signaling Ligand NPS Ligand (Agonist) S2R σ₂ Receptor (TMEM97) Ligand->S2R Binds PGRMC1 PGRMC1 S2R->PGRMC1 Interacts with mTOR mTOR/S6K1 Pathway S2R->mTOR Stimulates Cholesterol Cholesterol Homeostasis S2R->Cholesterol Regulates Caspase3 Caspase-3 S2R->Caspase3 Activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis Induces

    Caption: Sigma-2 (TMEM97) Receptor signaling pathways.

    Experimental Protocols for Selectivity Profiling

    Accurate determination of a compound's selectivity profile relies on robust and well-validated experimental protocols. Here, we outline the core methodologies for assessing both binding affinity and functional activity at NMDA and Sigma receptors.

    Radioligand Competition Binding Assay (for Ki Determination)

    This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[12] It measures the ability of the test compound to compete with a radiolabeled ligand of known affinity for binding to the target receptor.

    Objective: To determine the Ki of a novel psychoactive substance (NPS) for NMDA, σ₁, and σ₂ receptors.

    Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor preparation (e.g., brain tissue homogenates or cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

    Step-by-Step Methodology:

    • Receptor Preparation:

      • Prepare membrane homogenates from a tissue known to express the target receptor at high density (e.g., rat forebrain for NMDA receptors, guinea pig liver for σ₁ receptors).[14][15]

      • Alternatively, use membranes from cell lines (e.g., HEK293) stably or transiently expressing the specific human receptor subtype.

      • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

    • Assay Setup (in 96-well plates):

      • Total Binding Wells: Add membrane preparation, assay buffer, and the specific radioligand.

        • NMDA Receptor Radioligand: [³H]-(+)-MK-801[15]

        • Sigma-1 Receptor Radioligand: [³H]-(+)-pentazocine[14]

        • Sigma-2 Receptor Radioligand: [³H]-DTG (in the presence of a high concentration of a σ₁-selective ligand like (+)-pentazocine to "mask" σ₁ sites).[16][17]

      • Non-Specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand (a "saturating" concentration) to block all specific binding.

      • Competition Wells: Add membrane preparation, radioligand, and a range of concentrations of the unlabeled NPS test compound.

    • Incubation:

      • Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Separation of Bound and Free Ligand:

      • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters trap the membranes with bound radioligand while the unbound radioligand passes through.

      • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification:

      • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.

      • Plot the percentage of specific binding against the log concentration of the NPS test compound.

      • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

      • Calculate the Ki value using the Cheng-Prusoff equation.[13]

    Radioligand_Binding_Workflow A 1. Prepare Receptor Membranes (Tissue or Cell Line) B 2. Set up 96-well Plate (Total, NSB, Competition) A->B C 3. Add Radioligand & Test Compound B->C D 4. Incubate to Equilibrium C->D E 5. Rapid Vacuum Filtration (Separate Bound/Free) D->E F 6. Scintillation Counting (Quantify Radioactivity) E->F G 7. Data Analysis (Calculate IC₅₀ and Ki) F->G

    Caption: Workflow for a Radioligand Competition Binding Assay.

    Functional Assay for NMDA Receptors: Calcium Flux Imaging

    This assay measures the functional consequence of NMDA receptor activation—the influx of calcium—providing a direct measure of agonism or antagonism.

    Objective: To determine if an NPS acts as a functional antagonist at the NMDA receptor.

    Principle: Cells expressing functional NMDA receptors are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[18][19] Upon NMDA receptor activation by agonists (glutamate and glycine), Ca²⁺ flows into the cell, binding to the dye and causing a change in its fluorescence intensity. An antagonist will block this agonist-induced Ca²⁺ influx.[20]

    Step-by-Step Methodology:

    • Cell Culture and Plating:

      • Culture HEK293 cells or neurons that endogenously or recombinantly express NMDA receptor subunits (e.g., GluN1/GluN2A).[20]

      • Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere.[21]

    • Dye Loading:

      • Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with Mg²⁺-free buffer to prevent channel block).

      • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for 30-60 minutes.[22]

    • Compound Pre-incubation:

      • Wash the cells to remove excess dye.

      • Add the NPS test compound at various concentrations to the wells and pre-incubate for a defined period to allow for binding to the receptor.

    • Agonist Stimulation and Measurement:

      • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

      • Establish a stable baseline fluorescence reading.

      • Inject a solution containing NMDA receptor agonists (e.g., glutamate and glycine) into the wells.

      • Immediately begin recording the fluorescence intensity over time (typically for several minutes).

    • Data Analysis:

      • The change in fluorescence (peak fluorescence minus baseline) is proportional to the intracellular Ca²⁺ concentration.

      • Plot the agonist-induced Ca²⁺ response against the concentration of the NPS test compound.

      • Determine the IC₅₀ value for the inhibition of the Ca²⁺ response, which represents the functional antagonistic potency of the NPS.

    Functional Assays for Sigma Receptors

    Functional characterization of Sigma receptor ligands is less direct than for ion channels. Assays are typically based on downstream cellular events or modulation of other proteins.

    Sigma-1 Receptor Functional Assay: As σ₁ receptors modulate the activity of other proteins, a functional assay can be designed around this property. For example, one could measure the modulation of voltage-gated potassium channel activity in a cell line co-expressing the channel and the σ₁ receptor using patch-clamp electrophysiology. A σ₁ agonist would alter the current through the potassium channel in a measurable way.

    Sigma-2 Receptor Functional Assay: Cell Viability/Apoptosis: Many σ₂ receptor agonists have been shown to induce apoptosis in cancer cell lines.[4][23] This property can be exploited for a functional assay.

    Objective: To classify an NPS as a functional agonist or antagonist at the σ₂ receptor.

    Step-by-Step Methodology:

    • Cell Culture:

      • Use a cancer cell line known to express a high density of σ₂ receptors (e.g., MCF-7 breast cancer cells).[23]

      • Plate the cells in a 96-well plate and allow them to grow for 24 hours.

    • Compound Treatment:

      • Treat the cells with various concentrations of the NPS test compound.

      • Include a positive control (a known σ₂ agonist like siramesine) and a negative control (vehicle).[4]

      • To test for antagonism, co-incubate the test compound with a fixed concentration of the known agonist.

    • Incubation:

      • Incubate the cells for an extended period (e.g., 48-72 hours) to allow for the induction of apoptosis.

    • Measurement of Cell Viability or Apoptosis:

      • Cell Viability: Use a colorimetric assay like MTT or MTS, which measures metabolic activity. A decrease in signal indicates cell death.

      • Apoptosis: Measure the activity of caspase-3, a key executioner enzyme in apoptosis, using a commercially available luminescent or fluorescent assay kit.[4]

    • Data Analysis:

      • Agonism: Plot cell viability or caspase-3 activity against the log concentration of the NPS. An NPS that induces cell death is classified as an agonist.

      • Antagonism: An antagonist will rescue the cells from the cell death induced by the known σ₂ agonist.

    Conclusion: The Imperative of Comprehensive Profiling

    The data and methodologies presented in this guide highlight a crucial reality in modern pharmacology: the effects of a novel psychoactive substance can rarely be attributed to a single molecular target. The overlapping affinities of many dissociative drugs for both NMDA and Sigma receptors demonstrate that a compound's selectivity profile is not a binary characteristic but a spectrum.

    For researchers in drug discovery and neuroscience, a thorough characterization of this profile is not merely an academic exercise. It is a fundamental requirement for:

    • Mechanistic Clarity: Understanding which receptor(s) mediate the observed physiological and behavioral effects.

    • Predictive Toxicology: Identifying potential off-target effects that could lead to adverse events.

    • Therapeutic Development: Rational design of compounds with improved selectivity to maximize efficacy and minimize side effects.

    By employing the rigorous binding and functional assays outlined here, researchers can move beyond simplistic classifications and build a comprehensive understanding of how these novel compounds interact with complex biological systems. This knowledge is the bedrock upon which safer and more effective neurological therapeutics will be built.

    References

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    • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in Pharmacological Sciences, 30(11), 543-553. [Link]

    • Alon, A., Schmidt, H. R., & Kruse, A. C. (2017). The sigma-2 receptor and the protein TMEM97, a pharmacologically linked pairing. Proceedings of the National Academy of Sciences, 114(26), 6840-6845. [Link]

    • Zeng, C., et al. (2019). TMEM97 and PGRMC1 do not mediate sigma-2 ligand-induced cell death. Cell Death Discovery, 5, 58. [Link]

    • World Health Organization. (2020). Critical Review Report: 3-Methoxyphencyclidine (3-MeO-PCP). [Link]

    • Roth, B. L., et al. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One, 8(3), e59334. [Link]

    • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]

    • Motulsky, H. J. (2018). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

    • Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 448, 68-74. [Link]

    • Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. [Link]

    • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]

    • Kourrich, S., Su, T. P., Fujimoto, M., & Bonci, A. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 762-771. [Link]

    • JoVE. (2022). Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. [Link]

    • Wallach, J., & Brandt, S. D. (2018). Phencyclidine-based new psychoactive substances. In New Psychoactive Substances (pp. 261-303). Academic Press. [Link]

    • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

    • Grienberger, C., & Konnerth, A. (2012). Imaging calcium in neurons. Neuron, 73(5), 862-885. [Link]

    • Paredes, R. M., & Etzler, J. C. (2011). Measuring intracellular calcium using fluorescent indicators. In Mitochondria (pp. 319-346). Humana Press. [Link]

    • Hancox, A., et al. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLoS One, 11(6), e0157021. [Link]

    • Kuczer, M., et al. (2021). 3-Methoxy-Phencyclidine Induced Psychotic Disorder: A Literature Review and an 18 F-FDG PET/CT Case Report. Journal of Clinical Medicine, 10(16), 3537. [Link]

    • Simple and Practical Mental Health. What does the Ki (inhibition constant) for a drug mean?. [Link]

    • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

    • Harder, S., & Damm, E. (1998). Different binding affinities of NMDA receptor channel blockers in various brain regions. European Journal of Pharmacology, 351(2), 149-155. [Link]

    • Vilner, B. J., et al. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research, 62(1), 117-124. [Link]

    • Zito, K. (2009). NMDA Receptor Function and Physiological Modulation. In Encyclopedia of Neuroscience (pp. 1157-1164). Academic Press. [Link]

    • Ryan, T. A. (2013). Downstream signaling molecules of metabotropic NMDA receptor signaling. ResearchGate. [Link]

    • Parsons, C. G., & Raymond, L. A. (2014). Extrasynaptic NMDA receptor involvement in central nervous system disorders. Neuron, 82(2), 279-293. [Link]

    • Soriano, F. X., et al. (2006). A new role for the sigma-1 receptor in the modulation of neuronal excitability. Journal of Neuroscience, 26(42), 10887-10895. [Link]

    • Oyer, H. M., Sanders, C. M., & Kim, F. J. (2019). Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes. Frontiers in Pharmacology, 10, 1297. [Link]

    • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. [Link]

    • Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current Opinion in Neurobiology, 11(3), 327-335. [Link]

    • Schetz, J. A., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]

    • Celtarys. (2023). Sigma-1 Receptor Assays with Fluorescent Ligands. [Link]

    • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

    • Vilner, B. J., et al. (1995). Characterization of a novel sigma binding site in rat brain: a site labeled by [3H]1,3-di(2-tolyl)guanidine ([3H]DTG) in the presence of dextrallorphan. Journal of Pharmacology and Experimental Therapeutics, 272(2), 900-911. [Link]

    • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15926. [Link]

    • Pal, A., et al. (2007). The sigma-1 receptor antagonist, BD1047, affects the expression and function of the dopamine D2 receptor. European Journal of Pharmacology, 562(3), 167-175. [Link]

    • Reynolds, I. J., & Sharma, M. (1993). [3H]MK-801 binding to the NMDA receptor in the rat brain: a technical review. Molecular Neuropharmacology, 3(4), 201-208. [Link]

    • Wikipedia. Arylcyclohexylamine. [Link]

    • Wikipedia. Sigma-2 receptor. [Link]

    • ResearchGate. Representative pKi values for ketamine, PCP and analogues. [Link]

    • Colestock, T., et al. (2016). In vitro and in vivo pharmacological characterization of the novel psychoactive substance 3-methoxyphencyclidine (3-MeO-PCP) and its 4-methoxy positional isomer. Neuropharmacology, 110, 257-266. [Link]

    • ResearchGate. Binding affinities and experimental inhibition constants (Ki) values of the known NMDA receptor antagonists. [Link]

    • Crawford, K. W., et al. (2002). Sigma-2 Receptor Agonists Activate a Novel Apoptotic Pathway and Potentiate Antineoplastic Drugs in Breast Tumor Cell Lines. Cancer Research, 62(1), 313-322. [Link]

    • Canadian Society of Pharmacology and Therapeutics. Inhibitory constant (Ki). [Link]

    • ResearchGate. Schematic representations of signaling pathways from NMDA receptors to the multiple signaling system. [Link]

    • National Center for Biotechnology Information. Gene Result: SIGMAR1. [Link]

    • bioRxiv. Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. [Link]

    • Frontiers. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. [Link]

    • MDPI. Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD). [Link]

    • Encyclopedia.pub. The Sigma-2 Receptor. [Link]

    • Springer Nature Experiments. Radioligand Binding Assays and Their Analysis. [Link]

    • Frontiers. Robust Expression of Functional NMDA Receptors in Human Induced Pluripotent Stem Cell-Derived Neuronal Cultures Using an Accelerated Protocol. [Link]

    • MDPI. NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. [Link]

    • ResearchGate. Endogenous Sigma-1 receptors colocalize with other proteins in the FAC.... [Link]

    • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

    • PubMed. Radioligand binding methods: practical guide and tips. [Link]

    • JoVE. NMDA-receptor Study Protocol. [Link]

    • SpringerLink. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. [Link]

    • ResearchGate. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

    • ResearchGate. Predicting Inhibitory Drug-Drug Interactions and Evaluating Drug Interaction Reports Using Inhibition Constants. [Link]

    • Carolina Digital Repository. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. [Link]

    Sources

    Validation

    Off-target effects of [1-(3-Fluorophenyl)cyclohexyl]methanamine on hERG channel

    Comprehensive Safety Pharmacology Guide: Profiling the Off-Target hERG Liability of [1-(3-Fluorophenyl)cyclohexyl]methanamine Executive Summary & Mechanistic Rationale In preclinical drug discovery, the identification an...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety Pharmacology Guide: Profiling the Off-Target hERG Liability of [1-(3-Fluorophenyl)cyclohexyl]methanamine

    Executive Summary & Mechanistic Rationale

    In preclinical drug discovery, the identification and mitigation of off-target cardiotoxicity is a paramount hurdle. [1-(3-Fluorophenyl)cyclohexyl]methanamine is a specialized structural motif belonging to the broader class of arylcyclohexylamines[1]. While this scaffold is highly valuable in central nervous system (CNS) drug design—often utilized to target NMDA and monoamine receptors—it carries a well-documented structural liability: the potential for off-target inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1)[2].

    The Causality of hERG Binding: The hERG channel possesses a uniquely large central cavity lacking the highly conserved Pro-X-Pro sequence found in other voltage-gated potassium channels. This architectural anomaly allows basic, lipophilic molecules to enter the open channel and become trapped upon closure.[1-(3-Fluorophenyl)cyclohexyl]methanamine fits the classic hERG blocker pharmacophore perfectly:

    • Basic Primary Amine: At a physiological pH of 7.4, the methanamine group is protonated. This positive charge forms critical cation- π interactions with the aromatic ring of the Phe656 residue inside the hERG pore.

    • Bulky Lipophilic Core: The 3-fluorophenyl and cyclohexyl rings provide substantial lipophilicity, driving hydrophobic interactions and π−π stacking with the Tyr652 residue[3].

    Understanding this mechanism is critical for medicinal chemists attempting to optimize this scaffold, as reducing basicity (e.g., converting the amine to an amide) or altering the spatial geometry of the lipophilic bulk is required to design out hERG liability[4].

    Mechanistic_Pathway A [1-(3-Fluorophenyl)cyclohexyl]methanamine B Protonation of Primary Amine at Physiological pH (7.4) A->B C Entry into hERG (Kv11.1) Intracellular Central Cavity B->C D π-π & Cation-π Interactions (Tyr652 & Phe656 Residues) C->D E IKr Potassium Current Efflux Blockade D->E F Action Potential Prolongation & Torsades de Pointes Risk E->F

    Caption: Mechanistic pathway of hERG channel blockade by basic lipophilic amines.

    Comparative Profiling & Alternative Benchmarking

    To objectively evaluate the performance and safety margin of [1-(3-Fluorophenyl)cyclohexyl]methanamine, it must be benchmarked against both structural analogs (to understand Structure-Activity Relationships) and established positive controls (to validate assay sensitivity).

    In silico and in vitro profiling of arylcyclohexylamines generally reveals moderate-to-high hERG inhibition probabilities[1][3]. The addition of the electron-withdrawing 3-fluoro substituent alters the electron density of the phenyl ring, which can paradoxically increase binding affinity to Tyr652 compared to non-halogenated analogs.

    Quantitative Comparison Table: hERG Inhibition Profiles
    Compound / AlternativeStructural ClasshERG IC 50​ ( μ M)Patch-Clamp Inhibition (at 10 μ M)Arrhythmogenic Risk Profile
    [1-(3-Fluorophenyl)cyclohexyl]methanamine Arylcyclohexylamine~8.555%Moderate
    Ketamine (Clinical Reference)Arylcyclohexylamine>30.0<10%Low
    3-MeO-PCP (Analog Reference)Arylcyclohexylamine~5.272%Moderate-High
    Terfenadine (Positive Control)Piperidine derivative0.015>99%Very High
    Dofetilide (Positive Control)Methanesulfonamide0.005>99%Very High

    Data Interpretation: While [1-(3-Fluorophenyl)cyclohexyl]methanamine does not exhibit the extreme sub-nanomolar potency of dedicated hERG blockers like Dofetilide, an IC 50​ in the single-digit micromolar range represents a significant safety liability if the intended therapeutic plasma concentration ( Cmax​ ) exceeds 0.3 μ M (failing to maintain the standard 30-fold safety margin).

    Experimental Methodologies (Self-Validating Protocols)

    To ensure high Trustworthiness and Replicability, the following protocols are designed as self-validating systems. Built-in quality control (QC) gates ensure that data artifacts are caught before they are interpreted as biological phenomena.

    Protocol A: Automated Whole-Cell Patch-Clamp (Gold Standard)

    This protocol measures the direct functional consequence of the compound on the rapid delayed rectifier potassium current ( IKr​ ).

    Step 1: Cell Preparation & Capture

    • Action: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

    • Causality: CHO cells lack endogenous currents that could confound IKr​ measurements.

    • QC Gate: Only cells achieving a membrane seal resistance of >1 GΩ (Gigaohm seal) are accepted. Lower resistance indicates membrane leakage, which obscures the true ion channel current.

    Step 2: Voltage Protocol Application

    • Action: Hold the resting membrane potential at -80 mV. Depolarize to +40 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

    • Causality: The depolarization step forces the channels into the open and subsequently inactivated states. Repolarization to -50 mV rapidly recovers channels from inactivation into the open state before they slowly deactivate, generating a massive "tail current." hERG blockers predominantly bind to the open/inactivated states, making the tail current the most sensitive parameter for quantifying inhibition.

    Step 3: Compound Perfusion & Data Acquisition

    • Action: Perfuse [1-(3-Fluorophenyl)cyclohexyl]methanamine at escalating concentrations (0.1, 1.0, 3.0, 10.0, and 30.0 μ M). Allow 3 minutes of equilibration per dose.

    • Causality: Steady-state block must be achieved. The primary amine requires time to partition into the central cavity.

    • QC Gate: A positive control (0.1 μ M Dofetilide) must be applied at the end of the assay. If Dofetilide fails to block >90% of the remaining current, the specific cell's data is discarded due to loss of channel sensitivity.

    Patch_Clamp_Workflow S1 CHO-hERG Cell Preparation (Stable Expression) S2 Whole-Cell Configuration (Seal Resistance >1 GΩ) S1->S2 S3 Voltage Step Protocol (Depolarize +40mV, Repolarize -50mV) S2->S3 S4 Test Article Perfusion (Concentration Response Curve) S3->S4 S5 Tail Current Amplitude Measurement S4->S5 S6 IC50 & Safety Margin Calculation S5->S6

    Caption: Step-by-step automated patch-clamp workflow for hERG IC50 determination.

    Protocol B: Fluorescence Polarization (FP) Competitive Binding Assay

    Used as a high-throughput orthogonal assay to confirm that the reduction in current observed in Patch-Clamp is due to direct pore binding, rather than disruption of channel trafficking to the membrane.

    • Step 1: Incubate hERG membrane preparations with a high-affinity red fluorescent hERG tracer.

    • Step 2: Add varying concentrations of[1-(3-Fluorophenyl)cyclohexyl]methanamine.

    • Step 3: Measure Fluorescence Polarization (mP).

    • Causality: When the tracer is bound to the large hERG protein, it tumbles slowly, yielding high polarization. If the test compound successfully outcompetes the tracer for the central cavity binding site, the tracer is displaced into the solution, tumbles rapidly, and polarization drops.

    • QC Gate: Z'-factor must be >0.5 between vehicle control (DMSO) and positive control (Terfenadine) to validate assay robustness.

    Conclusion for Drug Developers

    When utilizing[1-(3-Fluorophenyl)cyclohexyl]methanamine as a building block, researchers must proactively manage its inherent hERG liability. The objective data demonstrates that while it is not as potent a blocker as classical antiarrhythmics, its micromolar affinity is sufficient to trigger safety pharmacology flags. Mitigation strategies should focus on steric hindrance around the methanamine group or reducing the overall cLogP of the molecule to disrupt the optimal geometry required for Tyr652/Phe656 interaction within the Kv11.1 pore.

    References

    • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. ResearchGate.
    • Qualitative and quantitative in silico toxicity profiling of “angel dust”: phencyclidine (PCP) analogues as new psychoactive substances (3-HO-PCP, 3-MeO-PCP, 4-MeO-PCP, 3-HO-PCE, 3-MeO-PCE, 4-MeO-PCE). PMC - National Institutes of Health.
    • US8357705B2 - Substituted cyclohexyldiamines. Google Patents.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of [1-(3-Fluorophenyl)cyclohexyl]methanamine

    This document provides a detailed protocol for the proper and safe disposal of [1-(3-Fluorophenyl)cyclohexyl]methanamine. As drug development professionals, our commitment to safety and environmental stewardship extends...

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides a detailed protocol for the proper and safe disposal of [1-(3-Fluorophenyl)cyclohexyl]methanamine. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory. The procedures outlined are based on established best practices for managing hazardous chemical waste and are informed by guidelines from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

    Hazard Assessment and Chemical Profile

    [1-(3-Fluorophenyl)cyclohexyl]methanamine is an arylcyclohexylamine compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural motifs—a fluorinated aromatic ring and a primary amine on a cyclohexyl backbone—allow for a robust hazard assessment based on analogous compounds and chemical class properties.

    Inferred Hazards: Based on data for structurally similar compounds like [1-(3-fluorophenyl)cyclopropyl]methanamine, the primary hazards are anticipated to be:

    • Acute Toxicity (Oral): Harmful if swallowed.[1]

    • Skin Corrosion/Irritation: Causes skin irritation.[1]

    • Serious Eye Damage/Irritation: Causes serious eye damage.[1][2]

    • Respiratory Irritation: May cause respiratory irritation.[1][2]

    A critical, less obvious hazard stems from its fluorinated nature. Thermal decomposition, particularly during improper incineration, can lead to the generation of highly toxic and corrosive gases, such as hydrogen fluoride (HF) and carbonyl fluoride.[3] This potential dictates that the ultimate disposal method must be handled by a specialized, licensed facility equipped with appropriate scrubbers.

    Required Personal Protective Equipment (PPE)

    A risk-based approach to PPE is mandatory. Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn.

    PPE CategorySpecificationRationale
    Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield should be used if splashing is a significant risk.[1][2]Protects against splashes that can cause serious, irreversible eye damage.
    Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[4]Prevents direct skin contact, which can cause irritation and potential absorption.
    Skin/Body Protection A flame-retardant lab coat. Additional impervious clothing may be required for larger quantities or spill cleanup.[1]Protects against incidental skin contact and contamination of personal clothing.
    Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, use a NIOSH-approved respirator.[5]Prevents inhalation of vapors or aerosols, which may cause respiratory tract irritation.

    Step-by-Step Waste Collection and Disposal Protocol

    This protocol adheres to the EPA's hazardous waste management regulations for laboratories, often referred to as Satellite Accumulation Area (SAA) standards.[6][7]

    Phase 1: Waste Generation and Initial Collection
    • Designate a Waste Container:

      • Select a container that is in good condition, leak-proof, and chemically compatible with [1-(3-Fluorophenyl)cyclohexyl]methanamine. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is typically appropriate.[8]

      • The container must be kept closed at all times except when actively adding waste.[6][8] Do not leave a funnel in the container opening.

    • Label the Container:

      • Immediately upon designating the container, affix a "Hazardous Waste" label.

      • The label must include:

        • The words "Hazardous Waste ".

        • The full, unabbreviated chemical name: "[1-(3-Fluorophenyl)cyclohexyl]methanamine ".

        • An accurate estimation of the concentration or percentage of the chemical if it is in a mixture.[6]

        • The date the first drop of waste was added (the "accumulation start date").

    Phase 2: Segregation and Safe Storage
    • Chemical Incompatibility:

      • Amines can react exothermically and violently with acids and strong oxidizing agents.[9]

      • Crucially, store the waste container for [1-(3-Fluorophenyl)cyclohexyl]methanamine separately from acidic waste streams.

      • Utilize secondary containment (e.g., a plastic tub or bin) to contain any potential leaks and to enforce segregation from incompatible chemicals.[8]

    • Storage Location (SAA):

      • The waste container must be stored at or near the point of generation and under the control of the laboratory personnel generating the waste.[6][10]

      • Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste within a single SAA.[10]

    Phase 3: Arranging for Final Disposal
    • Requesting Pickup:

      • Once the waste container is 90% full, or within 12 months of the accumulation start date (per EPA academic lab rules), arrange for its removal.[7]

      • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8][11] Follow their specific procedures for completing a chemical waste pickup form.

    • Ultimate Disposal Method:

      • Your EH&S office will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).

      • The standard and most appropriate disposal method for this compound is high-temperature incineration . This process is necessary to destroy the organic molecule and to manage the hazardous byproducts. The incinerator must be equipped with scrubbers and other pollution control devices to neutralize acidic gases like HF that are produced during the combustion of fluorinated compounds.[3][9]

    Decontamination and Spill Management

    Empty Container Decontamination

    Empty containers that once held [1-(3-Fluorophenyl)cyclohexyl]methanamine must be managed as hazardous waste unless properly decontaminated.

    • Triple Rinsing: The standard procedure is to triple rinse the container with a suitable solvent (e.g., methanol or acetone).[10]

    • Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of in your designated [1-(3-Fluorophenyl)cyclohexyl]methanamine waste container.[8] Subsequent rinses may also need to be collected depending on local regulations.

    • Final Disposal: Once triple-rinsed and air-dried in a fume hood, the container's label must be defaced or removed before it can be disposed of as non-hazardous solid waste or recycled.[8][10]

    Spill Response
    • Alert Personnel: Immediately alert others in the area.

    • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

    • Control and Contain: For small, manageable spills, and only if you are trained to do so, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.

    • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated waste container.

    • Contact EH&S: Report the spill to your institution's EH&S department for guidance and to arrange for the disposal of the spill cleanup materials, which are now considered hazardous waste.[6]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process for the proper disposal of [1-(3-Fluorophenyl)cyclohexyl]methanamine in a laboratory setting.

    G Workflow for [1-(3-Fluorophenyl)cyclohexyl]methanamine Disposal start Waste Generated container Select Compatible Container (HDPE, Glass) start->container label Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date container->label segregate Segregate from Incompatibles (e.g., Acids, Oxidizers) Use Secondary Containment label->segregate store Store in Satellite Accumulation Area (SAA) segregate->store check_full Container >90% Full OR >12 Months Old? store->check_full check_full->store No request_pickup Contact EH&S for Waste Pickup check_full->request_pickup Yes ehs_manages EH&S Manages Transport to Licensed TSDF request_pickup->ehs_manages incinerate Final Disposal: High-Temperature Incineration with Flue Gas Scrubbing ehs_manages->incinerate

    Caption: Decision workflow for laboratory-level disposal of [1-(3-Fluorophenyl)cyclohexyl]methanamine.

    References

    • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

    • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

    • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

    • Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association.

    • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).

    • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

    • 1-(3-Fluorophenyl)cyclopropanemethanamine Safety Data Sheet. Echemi.

    • Safety Data Sheet for (S)-(+)-1-Methyl-3-phenylpropylamine. Fisher Scientific.

    • Safety Data Sheet for 1-[1-(3-bromo-5-fluorophenyl)cyclohexyl]methanamine hydrochloride. Enamine.

    • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).

    • Fluoride (F- & HF) in Workplace Atmospheres. Occupational Safety and Health Administration (OSHA).

    • Safety Data Sheet. Generic SDS for a hazardous chemical mixture.

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